molecular formula C10H11NO2 B1313186 4-Formyl-n,n-dimethylbenzamide CAS No. 58287-76-6

4-Formyl-n,n-dimethylbenzamide

Cat. No.: B1313186
CAS No.: 58287-76-6
M. Wt: 177.2 g/mol
InChI Key: RXRYFFTVFMQTKA-UHFFFAOYSA-N
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Description

4-Formyl-n,n-dimethylbenzamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formyl-n,n-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-n,n-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYFFTVFMQTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441680
Record name 4-formyl-n,n-dimethylbenzamide
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58287-76-6
Record name 4-formyl-n,n-dimethylbenzamide
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Record name 4-formyl-N,N-dimethylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-N,N-dimethylbenzamide (CAS 58287-76-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Formyl-N,N-dimethylbenzamide, a versatile benzaldehyde derivative with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes key chemical properties, detailed synthesis and characterization protocols, and a discussion of its potential biological relevance, grounded in authoritative scientific principles.

Introduction and Chemical Identity

4-Formyl-N,N-dimethylbenzamide, with the CAS number 58287-76-6, is a bifunctional organic compound incorporating both an aldehyde and an amide functional group.[1] This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the reactive aldehyde group allows for a variety of chemical transformations, while the N,N-dimethylbenzamide moiety can influence the molecule's solubility, stability, and biological interactions.

Table 1: Chemical and Physical Properties of 4-Formyl-N,N-dimethylbenzamide and the Related Compound N,N-dimethylbenzamide

Property4-Formyl-N,N-dimethylbenzamide (CAS: 58287-76-6)N,N-dimethylbenzamide (CAS: 611-74-5) - for comparison
Molecular Formula C₁₀H₁₁NO₂[1]C₉H₁₁NO[2]
Molecular Weight 177.20 g/mol [1]149.19 g/mol [3]
Appearance White to off-white crystalline solid (predicted)White crystalline solid[3]
Melting Point Not available42-45 °C[3]
Boiling Point Not available132-133 °C at 15 mmHg[3]
Solubility Not availableSoluble in water[3]
IUPAC Name 4-formyl-N,N-dimethylbenzamideN,N-dimethylbenzamide
InChI Key RXRYFFTVFMQTKA-UHFFFAOYSA-N[1]IMNDHOCGZLYMRO-UHFFFAOYSA-N[2]
SMILES CN(C)C(=O)c1ccc(C=O)cc1[1]CN(C)C(=O)C1=CC=CC=C1[4]

Synthesis of 4-Formyl-N,N-dimethylbenzamide

The synthesis of 4-Formyl-N,N-dimethylbenzamide can be efficiently achieved through a two-step process, starting from the commercially available 4-formylbenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with dimethylamine.

Step 1: Synthesis of 4-Formylbenzoyl chloride

This procedure is based on the established method for converting carboxylic acids to acyl chlorides using thionyl chloride.[5]

Experimental Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas absorption unit (to trap HCl and SO₂ byproducts), add 4-formylbenzoic acid (10 mmol, 1.50 g).

  • Add toluene (10 mL) to the flask.

  • Carefully add thionyl chloride (20 mmol, 1.46 mL, 2.38 g) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-formylbenzoyl chloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of 4-Formyl-N,N-dimethylbenzamide

This amidation reaction is a standard nucleophilic acyl substitution.[6]

Experimental Protocol:

  • In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • Dissolve the crude 4-formylbenzoyl chloride (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • In a separate flask, prepare a solution of dimethylamine (2.0 M solution in THF, 6 mL, 12 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous DCM (10 mL).

  • Slowly add the dimethylamine solution to the stirred solution of 4-formylbenzoyl chloride in the ice bath over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 4-Formyl-N,N-dimethylbenzamide as a white to off-white solid.

Synthesis_Workflow 4-Formylbenzoic Acid 4-Formylbenzoic Acid 4-Formylbenzoyl Chloride 4-Formylbenzoyl Chloride 4-Formylbenzoic Acid->4-Formylbenzoyl Chloride  Step 1: Acyl Chloride Formation   Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->4-Formylbenzoyl Chloride 4-Formyl-N,N-dimethylbenzamide 4-Formyl-N,N-dimethylbenzamide 4-Formylbenzoyl Chloride->4-Formyl-N,N-dimethylbenzamide  Step 2: Amidation   Dimethylamine ((CH3)2NH) Dimethylamine ((CH3)2NH) Dimethylamine ((CH3)2NH)->4-Formyl-N,N-dimethylbenzamide

Caption: Synthesis workflow for 4-Formyl-N,N-dimethylbenzamide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 4-Formyl-N,N-dimethylbenzamide can be confirmed by ¹H and ¹³C NMR spectroscopy. Based on the analysis of similar structures, the following spectral data are expected:[4][7]

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

  • δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.

  • δ ~7.5 ppm (d, 2H): Aromatic protons ortho to the amide group.

  • δ ~3.1 ppm (s, 3H) and ~2.9 ppm (s, 3H): Two singlets for the N-methyl protons due to restricted rotation around the C-N amide bond.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~192 ppm: Aldehyde carbonyl carbon.

  • δ ~170 ppm: Amide carbonyl carbon.

  • δ ~140-125 ppm: Aromatic carbons.

  • δ ~39 ppm and ~35 ppm: N-methyl carbons.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification of 4-Formyl-N,N-dimethylbenzamide. A suitable method would be based on protocols for similar benzamide derivatives.[8][9]

Proposed HPLC Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

This method should provide a sharp, well-resolved peak for 4-Formyl-N,N-dimethylbenzamide, allowing for accurate purity determination.

Potential Uses in Drug Development and Research

While specific biological activities of 4-Formyl-N,N-dimethylbenzamide are not extensively documented, the benzaldehyde scaffold is present in numerous compounds with diverse pharmacological properties. Benzaldehyde and its derivatives have been reported to exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory activities.[10]

The aldehyde functionality of 4-Formyl-N,N-dimethylbenzamide serves as a synthetic handle for the construction of a wide array of molecular architectures. For instance, it can undergo reductive amination to introduce various amine-containing substituents, or it can be used in condensation reactions to form Schiff bases and other heterocyclic systems. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for screening against various biological targets.

Furthermore, benzaldehyde itself has been shown to modulate the activity of certain antibiotics, suggesting that its derivatives could be explored as potential adjuvants in antimicrobial therapy.[11] The N,N-dimethylbenzamide portion of the molecule can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[12]

Potential_Applications cluster_core 4-Formyl-N,N-dimethylbenzamide cluster_derivatives Synthetic Transformations cluster_applications Potential Research Areas Core Aldehyde Group (Reactive Site) Reductive_Amination Reductive Amination Core->Reductive_Amination  + Amines   Condensation Condensation Reactions Core->Condensation  + Nucleophiles   Amide_Group N,N-dimethylbenzamide Moiety (Pharmacokinetic Modifier) Adjuvants Antibiotic Adjuvants Amide_Group->Adjuvants Antimicrobial Antimicrobial Agents Reductive_Amination->Antimicrobial Antifungal Antifungal Agents Condensation->Antifungal

Caption: Potential synthetic pathways and research applications.

Safety and Handling

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry place away from oxidizing agents.

Conclusion

4-Formyl-N,N-dimethylbenzamide is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its bifunctional nature allows for diverse chemical modifications, enabling the creation of novel molecular entities for biological screening. While further research is needed to fully elucidate its physicochemical properties and biological activities, this guide provides a solid foundation for researchers and scientists working with this compound.

References

  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.
  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved January 28, 2026, from [Link]

  • Skidan, I., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Chemsrc. (2023). 4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6. Retrieved January 28, 2026, from [Link]

  • dos Santos, J. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
  • Riyajan, S., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
  • ResearchGate. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved January 28, 2026, from [Link]

  • Mukaiyama, T., & Yamaguchi, T. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
  • Waters. (n.d.). Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2-formyl-N,N-dimethylbenzamide. Retrieved January 28, 2026, from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved January 28, 2026, from [Link]

  • SpectraBase. (n.d.). N,4-Dimethylbenzamide;dmba - Optional[13C NMR] - Chemical Shifts. Retrieved January 28, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved January 28, 2026, from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 28, 2026, from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Supporting Information. Retrieved January 28, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Triflu. Retrieved January 28, 2026, from [Link]

  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved January 28, 2026, from [Link]

  • Lee, S. H., et al. (2011). N,4-Dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1157.
  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-formyl-N-methylbenzamide. Retrieved January 28, 2026, from [Link]

Sources

Role of 4-Formyl-n,n-dimethylbenzamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 4-Formyl-N,N-dimethylbenzamide in Organic Synthesis

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Workhorse

In the vast landscape of organic synthesis, certain molecules distinguish themselves not by extreme complexity, but by the sheer breadth of their utility. 4-Formyl-N,N-dimethylbenzamide is one such compound. Possessing a strategically positioned aldehyde and a robust dimethylamide group on a benzene scaffold, it serves as a highly versatile and reliable building block. Its dual functionality allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, advanced materials, and complex organic molecules. This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of why this reagent is chosen and how its unique structure dictates its reactivity, empowering researchers to leverage its full synthetic potential.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount to its effective application. 4-Formyl-N,N-dimethylbenzamide is a stable, solid compound under standard conditions, facilitating its handling and storage.

PropertyValueSource
CAS Number 58287-76-6[1]
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1]
Appearance Solid
InChI Key RXRYFFTVFMQTKA-UHFFFAOYSA-N[1]
SMILES CN(C)C(=O)c1ccc(C=O)cc1[1][2]

The molecule's architecture, featuring an electron-withdrawing aldehyde and a moderately activating N,N-dimethylamide group in a para-relationship, creates a unique electronic environment that governs its reactivity.

Strategic Importance in Synthetic Chemistry

The synthetic utility of 4-Formyl-N,N-dimethylbenzamide stems from its two primary functional groups, which can be addressed selectively or utilized in concert.

Caption: Key reactive centers of 4-Formyl-N,N-dimethylbenzamide.

  • The Formyl Group: As a classic aldehyde, this group is the primary site for nucleophilic attack. It readily participates in reactions to form C-N and C-C bonds, serving as the gateway to a vast array of molecular complexities.

  • The N,N-Dimethylbenzamide Moiety: This group is exceptionally stable under many reaction conditions, making it an ideal "spectator" or directing group. Its presence enhances the molecule's utility as an intermediate in multi-step syntheses where other functional groups might not survive.

Core Applications and Synthetic Protocols

The true value of 4-Formyl-N,N-dimethylbenzamide is demonstrated through its application in key synthetic transformations.

Schiff Base Formation: A Gateway to N-Heterocycles

The condensation of the formyl group with primary amines to form Schiff bases (imines) is one of its most fundamental and powerful applications. These imines are not merely products but are crucial intermediates for building more elaborate structures, particularly nitrogen-containing heterocycles.[3] The reaction is typically straightforward, often requiring simple heating in a suitable solvent.

Schiff_Base_Workflow reagent1 4-Formyl-N,N- dimethylbenzamide product Schiff Base (Imine) Intermediate reagent1->product reagent2 Primary Amine (R-NH2) reagent2->product Condensation (-H2O) final_product N-Heterocycles & Other Derivatives product->final_product Cyclization or Further Reaction

Caption: Workflow for Schiff base synthesis and subsequent transformations.

Field-Proven Protocol: Synthesis of a Schiff Base Intermediate

This protocol describes a general procedure for the synthesis of a Schiff base from 4-Formyl-N,N-dimethylbenzamide and a generic primary amine.

  • Materials:

    • 4-Formyl-N,N-dimethylbenzamide (1.0 eq)

    • Substituted primary amine (1.0 - 1.1 eq)

    • Ethanol or Methanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a solution of 4-Formyl-N,N-dimethylbenzamide in ethanol, add the primary amine.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the product using FT-IR, ¹H-NMR, and ¹³C-NMR to confirm the formation of the C=N imine bond.[3]

Wittig Reaction: Precision C=C Bond Formation

The Wittig reaction provides a reliable method for converting the aldehyde functionality into an alkene.[4] This olefination process is critical for synthesizing stilbene derivatives and other conjugated systems where the N,N-dimethylbenzamide moiety can serve as a handle for further functionalization or as a key structural element in pharmacologically active molecules.

The reaction involves the attack of a phosphorus ylide (the Wittig reagent) on the aldehyde, proceeding through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide.

Wittig_Reaction aldehyde 4-Formyl-N,N- dimethylbenzamide intermediate Oxaphosphetane Intermediate aldehyde->intermediate ylide Phosphorus Ylide (Ph3P=CHR) ylide->intermediate [2+2] Cycloaddition alkene Alkene Product intermediate->alkene oxide Triphenylphosphine Oxide (Byproduct) intermediate->oxide Elimination

Caption: The Wittig reaction pathway with 4-Formyl-N,N-dimethylbenzamide.

Experimental Protocol: Olefination via Wittig Reaction

This protocol outlines the synthesis of a stilbene-type derivative.

  • Materials:

    • (Arylmethyl)triphenylphosphonium halide (1.1 eq)

    • Strong base (e.g., n-BuLi, NaH, or K₂CO₃)[5]

    • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)[5]

    • 4-Formyl-N,N-dimethylbenzamide (1.0 eq)

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base to generate the colored ylide. Stir for 30-60 minutes.

    • Add a solution of 4-Formyl-N,N-dimethylbenzamide in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the alkene.

Building Block for Advanced Materials

The rigid structure and defined functional handles of 4-Formyl-N,N-dimethylbenzamide make it an excellent candidate for constructing highly ordered materials. In materials science, it can be used as a linker in the synthesis of Covalent Organic Frameworks (COFs).[6]

In this context, the formyl group participates in dynamic covalent chemistry, such as Schiff base formation with multi-amine monomers, to create extended, crystalline, porous networks.[6] The benzamide component contributes to the structural integrity and can influence interlayer interactions through hydrogen bonding, which is crucial for the material's properties in applications like gas storage or catalysis.[6]

Intermediate in Medicinal Chemistry

Benzamide derivatives are known to exhibit a wide range of biological activities.[7] 4-Formyl-N,N-dimethylbenzamide serves as an important intermediate for synthesizing more complex molecules with potential therapeutic applications. For example, derivatives have been explored for their potential as immuno-potentiating agents for use in vaccines.[8] The formyl group provides a reactive site for elaboration into larger, more complex structures, while the dimethylbenzamide core often forms a key part of the final pharmacophore.

Conclusion and Future Outlook

4-Formyl-N,N-dimethylbenzamide is a testament to the principle that synthetic power often lies in functional simplicity and reliability. Its predictable reactivity through the formyl group, combined with the stability of the amide moiety, makes it a cornerstone reagent for a multitude of synthetic strategies. From the foundational formation of Schiff bases and alkenes to its role as a critical linker in advanced materials and as an intermediate in drug discovery, its applications are both broad and deep. As the demand for functional molecules with precise architectures continues to grow, the strategic importance of versatile building blocks like 4-Formyl-N,N-dimethylbenzamide in the modern organic synthesis laboratory is set to expand even further.

References

  • 4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6 | Chemsrc . (n.d.). ChemSrc. Retrieved January 28, 2026, from [Link]

  • 4-formyl-n,n-dimethylbenzamide (C10H11NO2) - PubChem . (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Kathim, S. H. (2023). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization . ResearchGate. Available at: [Link]

  • Wittig reaction - Wikipedia . (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides . PubMed Central (PMC). Available at: [Link]

  • Lee, S. U., et al. (2011). N,4-Dimethylbenzamide . PubMed Central (PMC). Available at: [Link]

  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde . ConcienciaDigital. Available at: [Link]

Sources

Safety and handling precautions for 4-Formyl-n,n-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Formyl-N,N-dimethylbenzamide

This document provides a comprehensive technical guide on the safety and handling precautions for 4-Formyl-N,N-dimethylbenzamide (CAS No. Not Available; Molecular Formula: C₁₀H₁₁NO₂). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from vendor safety information and hazard data from structurally analogous compounds to provide a conservative and robust safety framework.

Introduction: A Compound Demanding Respect

4-Formyl-N,N-dimethylbenzamide is a solid aromatic aldehyde and amide of interest in synthetic chemistry and drug discovery. While its full toxicological profile is not extensively documented, available data for the compound and its close structural relatives indicate significant potential hazards. The most critical of these is a high acute oral toxicity. This guide is structured to provide a deep, causality-driven understanding of the necessary precautions, moving beyond simple procedural lists to instill a culture of intrinsic safety when handling this and similar research chemicals.

Comprehensive Hazard Profile & Risk Assessment

Understanding the hazard profile is the foundation of safe handling. The primary documented hazard for 4-Formyl-N,N-dimethylbenzamide is its acute oral toxicity. However, a comprehensive risk assessment must also consider the hazards associated with its functional groups and structurally similar molecules.[1][2]

Known and Anticipated GHS Hazards

The hazard classification for 4-Formyl-N,N-dimethylbenzamide is a composite of vendor-supplied data and analysis of related structures.

Hazard ClassificationGHS PictogramSignal WordHazard CodeSource / Rationale
Acute Toxicity, Oral (Category 3)

Danger H301: Toxic if swallowed Confirmed Hazard for 4-Formyl-N,N-dimethylbenzamide.
Acute Toxicity, Dermal (Category 4)

WarningH312: Harmful in contact with skinAnticipated Hazard based on the 2-formyl isomer.[1]
Skin Irritation (Category 2)

WarningH315: Causes skin irritationAnticipated Hazard based on N,N-dimethylbenzamide and its 2-formyl isomer.[1][2][3]
Serious Eye Irritation (Category 2)

WarningH319: Causes serious eye irritationAnticipated Hazard based on N,N-dimethylbenzamide and its 2-formyl isomer.[1][2][3][4]
Acute Toxicity, Inhalation (Category 4)

WarningH332: Harmful if inhaledAnticipated Hazard based on the 2-formyl isomer.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

WarningH335: May cause respiratory irritationAnticipated Hazard based on N,N-dimethylbenzamide and its 2-formyl isomer.[1][2][3][5]
The Logic of Risk Assessment

Given the high oral toxicity, the central principle of any risk assessment for this compound is the strict prevention of ingestion. This includes inadvertent ingestion through contaminated hands or inhalation of airborne particles that are subsequently swallowed. The workflow for a self-validating risk assessment should follow a logical progression from hazard identification to control implementation.

A Identify Compound (4-Formyl-N,N-dimethylbenzamide) B Gather Hazard Data - SDS / Vendor Info [H301] - Analog Data [H315, H319, etc.] A->B C Assess Exposure Risks - Inhalation (dust) - Dermal Contact - Ingestion (Primary Risk!) B->C D Implement Engineering Controls (Primary Barrier) C->D Hierarchy of Controls E Define Administrative Controls & SOPs C->E Hierarchy of Controls F Specify Personal Protective Equipment (PPE) (Secondary Barrier) C->F Hierarchy of Controls G Develop Emergency Procedures D->G E->G F->G H Review & Document (Before Work Begins) G->H

Caption: Risk assessment workflow for handling hazardous research chemicals.

Engineering and Administrative Controls: Your First Line of Defense

Reliance on PPE alone is insufficient. A safe environment is engineered and managed to minimize exposure potential long before a researcher puts on gloves.

  • Engineering Controls :

    • Ventilation : All handling of 4-Formyl-N,N-dimethylbenzamide solid must be performed in a certified chemical fume hood or a ventilated balance enclosure to contain dust and prevent inhalation.[6]

    • Designated Area : A specific area of the lab should be demarcated for handling this compound to prevent cross-contamination.

  • Administrative Controls :

    • Safe Work Practices : Prohibit eating, drinking, and smoking in all laboratory areas.[3] Hands must be washed thoroughly after handling the material, even if gloves were worn.[3][4]

    • Training : All personnel must be trained on the specific hazards of this compound, including its high oral toxicity, before being permitted to handle it.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against residual risks that cannot be eliminated by controls. The selection of PPE must be appropriate for the known and anticipated hazards.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[3] A face shield should be worn over goggles when there is any risk of splashing or when handling larger quantities.

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (nitrile is a suitable minimum).[3] Given the toxicity, consider double-gloving. Inspect gloves before each use and change them immediately if contaminated or torn.

    • Lab Coat : A fully buttoned, long-sleeved lab coat is required.

  • Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[6]

cluster_0 Core Protection (Mandatory) cluster_1 Enhanced Protection (Task-Dependent) A Chemical Safety Goggles B Nitrile Gloves (Double-Gloving Recommended) C Lab Coat (Fully Buttoned) D Face Shield E Respirator (Particulate Filter) Task Risk Assessment - Splash Risk? - Dust/Aerosol Risk? Task->A Task->B Task->C Task->D Yes Task->E Yes

Caption: PPE selection logic based on procedural risk.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.

SOP 1: Weighing and Preparing Solutions
  • Preparation : Don all required PPE. Designate and prepare the work surface within a ventilated enclosure or chemical fume hood.

  • Tare : Place a clean weighing vessel on the analytical balance and tare it.

  • Dispensing : Carefully dispense the solid 4-Formyl-N,N-dimethylbenzamide into the vessel using a clean spatula. Avoid any puffing of the powder. Keep the container opening as low as possible to the vessel.

  • Weighing : Close the balance door and record the mass.

  • Dissolution : In the fume hood, add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer or gentle swirling to dissolve. Do not heat without a proper risk assessment.

  • Cleanup : Tightly cap the stock bottle and wipe it down with a damp cloth. Carefully clean the spatula and weighing vessel. Dispose of contaminated wipes as hazardous waste.

SOP 2: Storage and Incompatibilities
  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] The storage location should be a locked cabinet or an area restricted to authorized personnel.[3]

  • Incompatible Materials : Keep away from strong oxidizing agents.[4] The aldehyde functional group can be readily oxidized.

SOP 3: Waste Disposal
  • Classification : All waste containing 4-Formyl-N,N-dimethylbenzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection : Dispose of contents and containers in accordance with local, regional, and national regulations, typically via a licensed waste disposal company.[3][4] Do not dispose of down the drain.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Ingestion (Toxic!) : This is a medical emergency. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation occurs or persists.[3]

  • Eye Contact : Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[3][4] If feeling unwell, call a POISON CENTER or doctor.[3]

Spill Response

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (Inside Fume Hood) Assess->Small Small & Contained Large Large Spill or Spill Outside Hood Assess->Large Large or Uncontained PPE Don Appropriate PPE (incl. Respirator if needed) Small->PPE Alert Alert Area Personnel. Evacuate if Necessary. Large->Alert Alert->PPE Contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Sweep/Scoop into a Labeled Waste Container Contain->Collect Clean Decontaminate Area with Soap & Water Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Caption: Emergency decision tree for a solid chemical spill.

Conclusion

4-Formyl-N,N-dimethylbenzamide is a compound with a significant, confirmed acute oral toxicity, demanding the utmost respect and care in the laboratory. The core of its safe handling lies in a multi-layered approach: robust engineering controls to contain the substance, strict administrative procedures to prevent inadvertent exposure, and diligent use of appropriate personal protective equipment. By understanding the causality behind these precautions—from the chemical reactivity of the formyl group to the primary danger of ingestion—researchers can establish a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.

References

  • Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-formyl-N,N-dimethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Formyl-N,N-dimethylbenzamide from 4-bromobenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-formyl-N,N-dimethylbenzamide, a valuable bifunctional molecule in organic synthesis, from 4-bromobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-understood method for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and detail the necessary characterization of the final product.

Introduction: The Significance of a Bifunctional Scaffold

4-Formyl-N,N-dimethylbenzamide is a compound of interest due to its possession of two distinct and reactive functional groups: a formyl (aldehyde) group and an N,N-dimethylbenzamide moiety. This unique structural arrangement makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The aldehyde can participate in a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the tertiary amide is a common functional group in biologically active compounds and provides a site for modifying solubility and pharmacokinetic properties.

The synthesis of this target molecule from 4-bromobenzaldehyde is achieved through a palladium-catalyzed aminocarbonylation reaction. This powerful transformation allows for the direct introduction of a carbonyl group and an amine in a single step, offering an efficient and atom-economical route compared to traditional multi-step methods.[1][2][3]

Mechanistic Insights: The Palladium Catalytic Cycle

The synthesis of 4-formyl-N,N-dimethylbenzamide from 4-bromobenzaldehyde proceeds via a well-established palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) in an oxidative addition step to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • CO Insertion (Migratory Insertion): A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.

  • Transmetalation/Amine Coordination & Deprotonation: The amine (dimethylamine) coordinates to the acyl-palladium complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the reductive elimination of the desired amide product, 4-formyl-N,N-dimethylbenzamide, and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-Br(L)n Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-CO-Pd(II)-X(Ln) Ar-CO-Pd(II)-Br(L)n Ar-Pd(II)-X(Ln)->Ar-CO-Pd(II)-X(Ln) CO Insertion Product 4-Formyl-N,N-dimethylbenzamide Ar-CO-Pd(II)-X(Ln)->Product Reductive Elimination Product->Pd(0)Ln ArX 4-Bromobenzaldehyde ArX->Ar-Pd(II)-X(Ln) CO Carbon Monoxide CO->Ar-CO-Pd(II)-X(Ln) R2NH Dimethylamine R2NH->Ar-CO-Pd(II)-X(Ln)

Figure 1: A simplified diagram of the palladium-catalyzed aminocarbonylation cycle.

A critical consideration for this specific synthesis is the presence of the aldehyde group on the starting material. This functionality could potentially react with the dimethylamine nucleophile to form an enamine or imine, leading to unwanted side products. Therefore, the choice of reaction conditions, particularly the catalyst system, base, and temperature, is crucial to favor the desired aminocarbonylation pathway over these potential side reactions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-formyl-N,N-dimethylbenzamide. As with any chemical reaction, it is essential to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-BromobenzaldehydeReagentPlus®, 99%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)99.98% trace metals basisSigma-Aldrich
1,3-Bis(diphenylphosphino)propane (dppp)98%Sigma-Aldrich
Dimethylamine solution2.0 M in THFSigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Carbon Monoxide (CO)99.5%Praxair
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Saturated aqueous sodium bicarbonateLaboratory prepared-
BrineLaboratory prepared-
Anhydrous magnesium sulfateLaboratory gradeFisher Scientific
Equipment
  • High-pressure autoclave or a Schlenk flask equipped with a CO balloon

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Carbonylation cluster_Workup Work-up and Isolation cluster_Purification Purification and Characterization A Charge autoclave with 4-bromobenzaldehyde, Pd(OAc)2, and dppp B Evacuate and backfill with Argon (3x) A->B C Add anhydrous toluene, dimethylamine solution, and triethylamine B->C D Pressurize with CO (e.g., 10 atm) C->D E Heat to 100-120 °C with stirring D->E F Monitor reaction by TLC E->F G Cool to RT and vent CO F->G Reaction Complete H Filter catalyst through Celite G->H I Concentrate filtrate in vacuo H->I J Partition between EtOAc and water I->J K Wash organic layer with NaHCO3 and brine J->K L Dry over MgSO4 and concentrate K->L M Purify by flash chromatography (e.g., Hexanes/EtOAc gradient) L->M N Characterize by NMR and IR M->N

Figure 2: Workflow for the synthesis of 4-formyl-N,N-dimethylbenzamide.

  • Reaction Setup: To a high-pressure autoclave, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (dppp) (0.04 eq).

  • Inert Atmosphere: Seal the autoclave and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, a 2.0 M solution of dimethylamine in THF (2.0 eq), and triethylamine (2.5 eq).

  • Carbonylation: Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-20 atm).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots (after safely venting and re-pressurizing the reactor) and analyzing them by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

  • Extraction: Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 4-formyl-N,N-dimethylbenzamide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of 4-Formyl-N,N-dimethylbenzamide

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Parameter Value
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, -CHO), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.60 (d, J = 8.0 Hz, 2H, Ar-H), 3.10 (s, 6H, -N(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 191.5 (-CHO), 170.0 (C=O), 141.0 (Ar-C), 135.5 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 39.5 (-N(CH₃)₂), 35.0 (-N(CH₃)₂).

Note: The two methyl groups on the nitrogen may appear as two distinct singlets in the ¹H NMR and two separate signals in the ¹³C NMR at lower temperatures due to restricted rotation around the amide C-N bond.

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹): ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1635 (C=O stretch of amide).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the system is free of oxygen and moisture. The quality of the solvent and reagents is critical. Increasing the reaction temperature or CO pressure may also improve the conversion.

  • Side Product Formation: The formation of N,N-dimethyl-4-methylbenzamide (from reduction of the aldehyde) or other byproducts can occur. Careful control of the reaction temperature and the use of a well-defined catalyst system can minimize these side reactions.

  • CO Handling: Carbon monoxide is a highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood with a CO detector.

Conclusion

The palladium-catalyzed aminocarbonylation of 4-bromobenzaldehyde provides an efficient and direct route to 4-formyl-N,N-dimethylbenzamide. By carefully controlling the reaction conditions, this versatile bifunctional intermediate can be synthesized in good yield. The protocol and characterization data provided in this guide should serve as a valuable resource for researchers in organic synthesis and related fields.

References

  • Beller, M., & Wu, X.-F. (Eds.). (2013).
  • Grushin, V. V. (2004). Palladium-Catalyzed Carbonylation. In The Chemistry of Organopalladium Compounds (pp. 2633-2798). John Wiley & Sons, Ltd.
  • Hartwig, J. F. (2010).
  • Kiss, G. (2001). Palladium-Catalyzed Reppe Carbonylation. Chemical Reviews, 101(11), 3435–3456.
  • Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
  • Whitwood, A. C. (2011). Structure and Mechanism in Organometallic Chemistry. Academic Press.
  • Wu, X.-F., & Beller, M. (2014). Palladium-Catalyzed Carbonylation of Aryl Halides and Related Compounds. In Topics in Organometallic Chemistry (Vol. 46, pp. 1-61). Springer.

Sources

The Versatility of 4-Formyl-N,N-dimethylbenzamide: A Gateway to Diverse Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures from readily available starting materials is paramount. 4-Formyl-N,N-dimethylbenzamide stands out as a particularly valuable precursor, embodying a unique combination of chemical functionalities that render it a versatile linchpin in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring an aromatic aldehyde and a tertiary benzamide, provides two key points for chemical elaboration, enabling access to diverse molecular scaffolds. The aldehyde group is a reactive handle for nucleophilic additions and reductions, while the N,N-dimethylbenzamide moiety often imparts favorable pharmacokinetic properties and can engage in crucial interactions with biological targets.

This comprehensive guide delves into the strategic application of 4-formyl-N,N-dimethylbenzamide as a precursor for pharmaceutically relevant intermediates. We will explore key reaction pathways, provide detailed, field-proven protocols, and illuminate the mechanistic rationale behind these synthetic transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful building block in their synthetic campaigns.

Core Applications and Synthetic Protocols

The strategic positioning of the formyl and dimethylamido-carbonyl groups on the benzene ring allows for a multitude of synthetic transformations. Below, we detail key applications and provide robust protocols for the synthesis of important pharmaceutical intermediates.

Reductive Amination: A Direct Route to Bioactive Amines and Kinase Inhibitor Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, a linkage ubiquitous in biologically active compounds.[1] The aldehyde functionality of 4-formyl-N,N-dimethylbenzamide is readily converted into a secondary or tertiary amine, providing a direct pathway to intermediates like 4-(aminomethyl)-N,N-dimethylbenzamide derivatives. These structures are integral components of various therapeutic agents, notably tyrosine kinase inhibitors.[2]

Scientific Rationale: The reaction proceeds via the initial formation of an iminium ion from the aldehyde and a primary or secondary amine under mildly acidic conditions. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine.[3] STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[4]

Protocol 1: Synthesis of N-Aryl-4-(aminomethyl)-N,N-dimethylbenzamide Derivatives

This protocol is adapted from established methods for the synthesis of potential tyrosine kinase inhibitors.[2]

Materials:

  • 4-Formyl-N,N-dimethylbenzamide

  • Substituted primary amine (e.g., 3-chloro-4-fluoroaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • To a stirred solution of 4-formyl-N,N-dimethylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM), add the substituted primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-(aminomethyl)-N,N-dimethylbenzamide derivative.

Data Summary:

Intermediate/ProductStarting MaterialReagentsTypical Yield
N-Aryl-4-(aminomethyl)-N,N-dimethylbenzamide4-Formyl-N,N-dimethylbenzamidePrimary amine, NaBH(OAc)₃, Acetic Acid80-95%

Yields are representative and may vary based on the specific primary amine used.

Workflow Diagram:

Reductive_Amination Start 4-Formyl-N,N-dimethylbenzamide + Primary Amine Imine_Formation Imine Formation (cat. Acetic Acid, DCM) Start->Imine_Formation Reduction In situ Reduction (NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product 4-(Arylaminomethyl)benzamide Intermediate Purification->Product

Caption: Reductive amination workflow.

Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Scaffolds

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) scaffolds.[5] These heterocycles are the core of several blockbuster drugs, such as nifedipine and amlodipine, which act as L-type calcium channel blockers and are used to treat hypertension and angina.[6] The aldehyde component is a key determinant of the pharmacological profile of the resulting 1,4-DHP.

Scientific Rationale: This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).[5] The reaction proceeds through a series of condensations and cyclizations to form the dihydropyridine ring. The use of 4-formyl-N,N-dimethylbenzamide in this synthesis would lead to novel 1,4-DHP derivatives with the N,N-dimethylbenzamide moiety at the 4-position, offering a unique substitution pattern for exploring structure-activity relationships.

Protocol 2: Hantzsch Synthesis of a 4-(4-(N,N-dimethylcarbamoyl)phenyl)-1,4-dihydropyridine Derivative

This protocol is a generalized procedure for the Hantzsch synthesis.[5]

Materials:

  • 4-Formyl-N,N-dimethylbenzamide

  • Ethyl acetoacetate (2 eq)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-formyl-N,N-dimethylbenzamide (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyridine derivative.

Data Summary:

Product ClassKey ReagentsReaction TypePotential Therapeutic Area
1,4-Dihydropyridine derivative4-Formyl-N,N-dimethylbenzamide, β-ketoester, Ammonia sourceHantzsch SynthesisCardiovascular (Calcium Channel Blockers)

Logical Relationship Diagram:

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde 4-Formyl-N,N- dimethylbenzamide Reaction One-Pot Condensation & Cyclization Aldehyde->Reaction Ketoester β-Ketoester (2 eq) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Product 1,4-Dihydropyridine Intermediate Reaction->Product

Caption: Hantzsch synthesis components.

Wittig Reaction: Crafting Stilbene-Based Pharmaceutical Precursors

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[7] This reaction is particularly valuable for the stereoselective synthesis of stilbene derivatives, which are precursors to a variety of pharmacologically active compounds, including anti-cancer agents like combretastatin.[8][9]

Scientific Rationale: The reaction involves the nucleophilic attack of a phosphonium ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then collapses to an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E or Z-alkene) can often be controlled by the choice of ylide and reaction conditions.

Protocol 3: General Procedure for the Wittig Reaction to form a Stilbene Derivative

Materials:

  • 4-Formyl-N,N-dimethylbenzamide

  • A suitable benzyltriphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend the benzyltriphenylphosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C and add a solution of 4-formyl-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to obtain the stilbene derivative.

Workflow Diagram:

Wittig_Reaction Phosphonium_Salt Benzyltriphenyl- phosphonium Salt Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi) Base->Ylide_Formation Alkene_Formation Alkene Formation Ylide_Formation->Alkene_Formation Aldehyde 4-Formyl-N,N- dimethylbenzamide Aldehyde->Alkene_Formation Product Stilbene Derivative Alkene_Formation->Product

Caption: Wittig reaction workflow.

Ugi Four-Component Reaction: Rapid Access to Peptidomimetics and Heterocycles

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of molecular diversity.[10] It allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Scientific Rationale: The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino amide product.[11] The use of 4-formyl-N,N-dimethylbenzamide in the Ugi reaction provides access to a vast array of complex, peptide-like scaffolds with the N,N-dimethylbenzamide moiety incorporated.

Protocol 4: General Procedure for the Ugi Four-Component Reaction

Materials:

  • 4-Formyl-N,N-dimethylbenzamide

  • A primary amine

  • A carboxylic acid

  • An isocyanide

  • A suitable solvent (e.g., methanol or trifluoroethanol)

  • Round-bottom flask

  • Magnetic stirrer

Step-by-Step Procedure:

  • To a round-bottom flask, add the primary amine (1.0 eq) and the carboxylic acid (1.0 eq) in methanol.

  • Add 4-formyl-N,N-dimethylbenzamide (1.0 eq) to the mixture and stir for 10-20 minutes at room temperature.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

Logical Relationship Diagram:

Ugi_Reaction cluster_components Ugi Components Aldehyde 4-Formyl-N,N- dimethylbenzamide Reaction One-Pot Multicomponent Reaction Aldehyde->Reaction Amine Primary Amine Amine->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acylamino Amide (Peptidomimetic Scaffold) Reaction->Product

Sources

Application Notes and Protocols for the Synthetic Derivatization of 4-Formyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Building Block

4-Formyl-N,N-dimethylbenzamide is a versatile bifunctional molecule that holds significant potential in the realms of medicinal chemistry and materials science. Its structure, featuring both a reactive aldehyde and a stable tertiary amide, allows for a diverse range of chemical transformations. The N,N-dimethylbenzamide moiety is a common feature in a variety of biologically active compounds, while the formyl group serves as a synthetic handle for the introduction of further molecular complexity. This application note provides a comprehensive guide to the synthetic derivatization of 4-Formyl-N,N-dimethylbenzamide, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore chemoselective transformations targeting both the amide and the formyl functionalities, enabling the synthesis of a library of novel compounds for various applications.

I. Derivatization of the Amide Group: Unlocking the Amine and Carboxylic Acid

The tertiary amide of 4-Formyl-N,N-dimethylbenzamide is a robust functional group, yet it can be strategically transformed into either an amine or a carboxylic acid, providing access to new classes of derivatives.

A. Chemoselective Reduction of the Amide to an Amine

The reduction of a tertiary amide to a tertiary amine in the presence of an aldehyde is a challenging transformation due to the high reactivity of the aldehyde towards many reducing agents. A common strategy to achieve this chemoselectivity is the protection of the aldehyde as an acetal, followed by amide reduction and subsequent deprotection.

G cluster_protection Step 1: Aldehyde Protection cluster_reduction Step 2: Amide Reduction cluster_deprotection Step 3: Deprotection A 4-Formyl-N,N-dimethylbenzamide B Acetal Protection (e.g., Ethylene glycol, p-TsOH) A->B C 4-(1,3-Dioxolan-2-yl)-N,N-dimethylbenzamide B->C D 4-(1,3-Dioxolan-2-yl)-N,N-dimethylbenzamide E Reduction (e.g., LiAlH4 or BH3·THF) D->E F [4-(1,3-Dioxolan-2-yl)phenyl]-N,N-dimethylmethanamine E->F G [4-(1,3-Dioxolan-2-yl)phenyl]-N,N-dimethylmethanamine H Acidic Hydrolysis (e.g., aq. HCl) G->H I 4-((Dimethylamino)methyl)benzaldehyde H->I G A 4-Formyl-N,N-dimethylbenzamide C Imine/Iminium Ion Intermediate A->C B Amine (R¹R²NH) B->C E 4-((R¹R²N)methyl)-N,N-dimethylbenzamide C->E D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E Reduction

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Formyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a logical framework for selecting a purification strategy, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered in the laboratory.

Section 1: Understanding the Common Impurity Profile

A successful purification strategy begins with understanding what you need to remove. The impurities in a crude sample of 4-Formyl-N,N-dimethylbenzamide are typically derived from the synthetic route employed.

FAQ: What are the most likely impurities in my crude product?

Answer: The impurity profile depends on the synthetic method, but several common contaminants are frequently observed. The most prevalent is the over-oxidation of the aldehyde, leading to the corresponding carboxylic acid.

Table 1: Potential Impurities in Crude 4-Formyl-N,N-dimethylbenzamide

Impurity NameChemical StructureOriginRecommended Removal Strategy
4-Carboxy-N,N-dimethylbenzamide 4-(CO₂H)-C₆H₄-C(=O)N(CH₃)₂Over-oxidation of the aldehyde group[2].Aqueous Basic Wash: Reacts with a mild base (e.g., NaHCO₃) to form a water-soluble salt, easily removed by liquid-liquid extraction.
Unreacted Starting Material(s) e.g., 4-Bromo-N,N-dimethylbenzamide, N,N-Dimethylbenzamide, or 4-formylbenzoic acidIncomplete reaction.Column Chromatography or Recrystallization: Separation based on polarity differences.
Oxidation Byproducts (Colored) Polymeric or phenolic speciesAir or light-induced degradation of aromatic precursors[3].Activated Charcoal Treatment: Adsorbs high molecular weight colored impurities.
Residual Solvents e.g., DMF, Dichloromethane, TolueneFrom the reaction or initial workup.High-Vacuum Drying or Recrystallization: Removes volatile organic compounds.

Section 2: Selecting Your Primary Purification Strategy

The physical state and preliminary purity of your crude material will dictate the most efficient purification path. A quick assessment by Thin Layer Chromatography (TLC) or ¹H NMR is invaluable.

Purification Decision Workflow

The following workflow provides a logical path for selecting an appropriate purification technique.

PurificationWorkflow crude Crude 4-Formyl-N,N-dimethylbenzamide assessment Initial Assessment (TLC, ¹H NMR) crude->assessment acid_check Is 4-carboxy impurity present? assessment->acid_check state Is the crude material a solid? recrystallize Primary Method: Recrystallization state->recrystallize Yes chromatography Primary Method: Flash Column Chromatography state->chromatography No (Oily) acid_check->state No / Unsure basic_wash Perform Aqueous Basic Wash (e.g., sat. NaHCO₃ soln.) acid_check->basic_wash Yes basic_wash->state pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for purification strategy.

FAQ: My crude product is a solid. When is recrystallization the best choice?

Answer: Recrystallization is the preferred method for solid materials if the impurities have different solubility profiles from the desired product. It is often faster, more scalable, and more economical than chromatography. For amides, polar solvents are often a good starting point for screening[4].

Protocol 1: Recrystallization

This protocol provides a systematic approach to purifying 4-Formyl-N,N-dimethylbenzamide via recrystallization.

  • Solvent Screening:

    • Place a small amount (10-20 mg) of your crude material into several test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. A good solvent will NOT dissolve the compound at room temperature.

    • Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

    Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Isopropanol, EthanolThe polar hydroxyl group interacts with the amide and aldehyde, while the alkyl chain provides non-polar character.
Esters Ethyl Acetate[5]A medium-polarity solvent that is effective for a wide range of organic compounds.
Ketones AcetoneA polar aprotic solvent that can be effective for amides[4].
Aromatic TolueneCan be effective, especially if the crude product is oily.
Solvent Pairs Toluene/Hexanes, Ethyl Acetate/Hexanes, Ethanol/WaterUsed when a single solvent is not ideal. Dissolve in the "good" solvent (e.g., Toluene) and add the "poor" solvent (e.g., Hexanes) until turbidity persists.
  • Main Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, this is the point to perform an optional charcoal treatment (see Section 3).

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.

    • Once crystal formation appears to have stopped, place the flask in an ice bath for 10-20 minutes to maximize crystal yield[5].

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum to remove residual solvent.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the purification process.

FAQ: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I fix this?

Answer: Discoloration is often due to trace amounts of high-molecular-weight, conjugated impurities formed through oxidation or side reactions[3]. These can often be removed with activated charcoal.

  • Protocol: Activated Charcoal Treatment

    • During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, remove the solution from the heat.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Gently swirl or stir the hot mixture for a few minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

    • Proceed with the cooling and crystallization steps as described in Protocol 1.

FAQ: My TLC shows a spot at the baseline that I can't get rid of. What is it?

Answer: A highly polar, immobile spot on a silica gel TLC plate is characteristic of a carboxylic acid. This is almost certainly 4-Carboxy-N,N-dimethylbenzamide. This acidic impurity can be easily removed with a simple acid-base extraction.

  • Protocol: Aqueous Basic Wash

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized. Repeat the wash if necessary.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

    • The resulting material should be free of the acidic impurity and can be further purified if needed.

FAQ: I am using column chromatography, but my compound is streaking badly. What causes this?

Answer: Tailing or streaking on a silica gel column is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface. While the tertiary amide in your compound is not strongly basic, it can still interact.

  • Solution: Add a small amount of a modifier to your mobile phase. For a neutral-to-weakly-basic compound like an amide, adding 0.5-1% triethylamine (TEA) to the eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation[6]. Alternatively, if acidic impurities are causing the issue, adding 0.5-1% acetic acid can help, though TEA is more common for amides.

Table 3: Starting Mobile Phase Systems for Flash Chromatography

SystemPolarityComments
Hexanes / Ethyl Acetate Low to HighA standard, versatile system. Start with a low percentage of EtOAc (e.g., 10-20%) and increase the polarity in a gradient.
Dichloromethane / Methanol Medium to HighUseful for more polar compounds that have poor solubility in hexanes/EtOAc. Start with 1-2% MeOH.

Section 4: Advanced Technique: Purification via Bisulfite Adduct Formation

For cases requiring exceptionally high purity or for separating the aldehyde from impurities with very similar polarities, a chemoselective method can be employed. Aldehydes reversibly react with sodium bisulfite to form water-soluble adducts, allowing for their separation from non-aldehyde compounds[7][8].

FAQ: How does bisulfite extraction work, and when should I use it?

Answer: This technique leverages the unique reactivity of the aldehyde functional group. The bisulfite anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that rearranges to a stable, water-soluble sulfonic acid salt (the bisulfite adduct). This allows you to "pull" the aldehyde-containing product from an organic phase into an aqueous phase, leaving behind impurities that do not possess a reactive aldehyde or ketone group[8]. The reaction is reversible, and the aldehyde can be regenerated by adding a base[7]. Use this method when chromatography or recrystallization fails to remove a stubborn neutral impurity.

Bisulfite Extraction and Regeneration Workflow

BisulfiteWorkflow cluster_org Organic Phase cluster_aq Aqueous Phase start Crude Product in Organic Solvent (e.g., Toluene) extract Extract with Saturated Aqueous Sodium Bisulfite start->extract separate Separate Layers extract->separate org_impurities Neutral Impurities (Discard) separate->org_impurities Contains Impurities aq_adduct Water-Soluble Bisulfite Adduct separate->aq_adduct Contains Product Adduct regenerate Add Base (e.g., NaOH) to Regenerate Aldehyde aq_adduct->regenerate extract_back Extract Regenerated Product with Fresh Organic Solvent regenerate->extract_back final_product Pure Product in Organic Phase extract_back->final_product

Caption: Workflow for purification via bisulfite adduct.

Protocol 2: Bisulfite Extraction
  • Dissolve the crude material in a non-polar organic solvent in which the product is soluble (e.g., Toluene or Diethyl Ether).

  • Place the solution in a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface.

  • Separate the two layers. The desired aldehyde is now in the aqueous layer as the bisulfite adduct. The organic layer contains the non-aldehyde impurities and can be discarded.

  • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add a 10% sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) solution to the aqueous layer until the solution is basic (test with pH paper).

  • The aldehyde will be liberated from the adduct, often appearing as an oil or a precipitate.

  • Extract the regenerated 4-Formyl-N,N-dimethylbenzamide from the aqueous layer with several portions of a fresh organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids . Organic Syntheses Procedure. [Link]

  • N,N-Dimethylbenzamide | C9H11NO | CID 11916 . PubChem - NIH. [Link]

  • US3322833A - Preparation of aromatic aldehydes.
  • What is the best technique for amide purification? . ResearchGate. [Link]

  • (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole . ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Column Chromatography: Amides : r/chemistry . Reddit. [Link]

  • N,N-Dimethylbenzamide - Solubility . Solubility of Things. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PMC - NIH. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . PMC - NIH. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide . Carl ROTH. [Link]

  • 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 . PubChem. [Link]

  • (E)-N,N-Diethyl-2-styrylbenzamide . Organic Syntheses Procedure. [Link]

  • Organic & Biomolecular Chemistry . RSC Publishing. [Link]

  • CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.

Sources

Side reactions and byproducts in the formylation of N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formylation of N,N-dimethylbenzamide

Welcome to the technical support center for the formylation of N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer robust troubleshooting strategies to help you achieve optimal results in your experiments.

Section 1: Fundamentals of the Vilsmeier-Haack Formylation

The formylation of N,N-dimethylbenzamide is most commonly achieved via the Vilsmeier-Haack reaction. This method is valued for its use of relatively inexpensive and accessible reagents to install a formyl (-CHO) group on an aromatic ring.

Q1: What is the reaction mechanism and what is the active formylating agent?

The Vilsmeier-Haack reaction is a two-part process.[1] First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt known as the Vilsmeier reagent .[1][2][3] This reagent is the active species that formylates the aromatic ring.

The second part involves the electrophilic aromatic substitution of N,N-dimethylbenzamide by the Vilsmeier reagent. The N,N-dimethylamido group is an electron-withdrawing, deactivating group, but it directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the amide group, the reaction predominantly yields the para-formylated product. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[3][4][5]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - O=P(Cl₂)O⁻ Substrate N,N-Dimethyl- benzamide SigmaComplex Sigma Complex Substrate->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Product 4-Formyl-N,N-dimethyl- benzamide IminiumSalt->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of N,N-dimethylbenzamide.

Q2: My reaction has a low or no yield. What are the potential causes?

Low conversion is a frequent issue, often stemming from reagent quality or reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or reaction solvent will quench the reagent, halting the reaction.

    • Solution: Ensure all reagents and glassware are rigorously dried. Use freshly distilled POCl₃ and anhydrous grade DMF. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][6]

  • Cause 2: Insufficient Reaction Temperature/Time: N,N-dimethylbenzamide is a deactivated aromatic system. Unlike highly electron-rich substrates (like phenols or anilines), it requires more forcing conditions to react.[1][3]

    • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Cause 3: Incorrect Stoichiometry: The ratio of DMF to POCl₃ is critical for the efficient generation of the Vilsmeier reagent.

    • Solution: A common stoichiometry is a slight excess of POCl₃ relative to the DMF that is not being used as the solvent. However, community discussions suggest that ratios may need to be optimized experimentally, often starting with around 1.1 to 1.25 equivalents of POCl₃ to DMF (when DMF is not the solvent).[7]

Diagram: Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Problem: Low Yield CheckMoisture Check for Moisture in Reagents/Glassware Start->CheckMoisture DryReagents Solution: Use anhydrous reagents. Dry glassware. Run under inert gas. CheckMoisture->DryReagents Yes CheckTempTime Are Reaction Conditions Sufficient? CheckMoisture->CheckTempTime No Success Yield Improved DryReagents->Success IncreaseTemp Solution: Gradually increase temperature. Monitor by TLC. CheckTempTime->IncreaseTemp No CheckStoich Is Reagent Stoichiometry Correct? CheckTempTime->CheckStoich Yes IncreaseTemp->Success OptimizeRatio Solution: Adjust POCl₃/DMF ratio. Ensure proper mixing. CheckStoich->OptimizeRatio No CheckStoich->Success Yes OptimizeRatio->Success

Caption: Workflow for troubleshooting low reaction yield.

Q3: My analysis shows multiple products. What are these byproducts and how can I improve selectivity?

The formation of multiple products typically indicates side reactions are occurring. The most common issues are di-formylation and the formation of isomeric products.

  • Side Reaction 1: Di-formylation: The introduction of a second formyl group onto the aromatic ring is a significant side reaction, especially under harsh conditions.[2]

    • Control Strategy: This is highly dependent on the amount of Vilsmeier reagent used. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the Vilsmeier reagent.[2] Running the reaction at the lowest effective temperature can also significantly improve selectivity for the mono-formylated product.[2] For some substrates, adding the substrate dropwise to the pre-formed Vilsmeier reagent can help control the reaction.[7]

  • Byproduct 2: Isomeric Products: While the para product is sterically favored, small amounts of the ortho isomer can form.

    • Control Strategy: Selectivity is primarily governed by sterics and is difficult to alter significantly in the Vilsmeier-Haack reaction. If high ortho selectivity is required, an alternative synthetic route, such as directed ortho-lithiation, should be considered (see Q5).

  • Byproduct 3: Colored Impurities: The formation of dark, colored byproducts can complicate purification. This often arises from impurities in the starting materials or thermal decomposition of the Vilsmeier reagent at high temperatures.[2]

    • Control Strategy: Use high-purity, preferably freshly distilled, reagents. Maintain careful temperature control throughout the reaction.

Byproduct/Side ProductConditions Favoring FormationMitigation Strategy
Di-formylated Product Large excess of Vilsmeier reagent, high reaction temperatures, prolonged reaction times.[2]Use near-stoichiometric amounts of the formylating agent; maintain lowest effective temperature.
Ortho-formylated Isomer Inherent electronic preference of the directing group.Difficult to control; if required, switch to ortho-lithiation methodology.
Colored Impurities Impure reagents, high reaction temperatures causing reagent decomposition.[2]Use high-purity reagents; avoid excessive heating.
Dimerization Products Strongly acidic conditions, high temperatures.[2]Maintain moderate reaction temperatures.

Section 3: Alternative Methodologies & Protocols

Q4: How can I achieve ortho-selective formylation of N,N-dimethylbenzamide?

For regioselective ortho-formylation, the most effective method is directed ortho-lithiation followed by quenching with DMF. The N,N-dimethylamido group is a powerful directed metalation group (DMG) that directs a strong organolithium base to deprotonate the adjacent ortho position.[8]

  • Mechanism: A strong, sterically hindered base like secondary-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) is used at very low temperatures (typically -78 °C) to selectively remove a proton from the position ortho to the amide.[9] The resulting aryllithium species is then treated with DMF, which acts as an electrophilic formylating agent, to install the aldehyde group at the ortho position.[9][10]

Q5: What is a reliable experimental protocol for the Vilsmeier-Haack reaction and subsequent workup?

Below is a general, self-validating protocol. Note that specific temperatures and times may require optimization for your specific scale and setup.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (if used as a reagent) and a suitable anhydrous solvent (e.g., dichloromethane).[4]

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq.) dropwise via the dropping funnel. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a solid or viscous oil indicates the Vilsmeier reagent has formed.

  • Formylation Reaction:

    • Cool the pre-formed Vilsmeier reagent back to 0 °C.

    • Add a solution of N,N-dimethylbenzamide (1.0 eq.) in the anhydrous reaction solvent dropwise.

    • After addition, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[2]

  • Workup and Hydrolysis:

    • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • To hydrolyze the intermediate iminium salt, add a solution of sodium acetate or slowly add a base like sodium hydroxide until the solution is neutral or slightly basic.[4] Stir vigorously for 1-2 hours until hydrolysis is complete (often confirmed by the disappearance of a water-soluble intermediate on TLC).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Perform multiple extractions to ensure complete recovery.[4][11]

  • Purification:

    • Combine the organic layers and wash with water, followed by a saturated brine solution to aid in phase separation.[4][12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11][12]

    • The crude product can be purified by silica gel column chromatography or crystallization from a suitable solvent system.[4][12]

References

  • Lindsay-Scott P.J., Charlesworth N.G., Grozavu A. A flexible strategy for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines. J. Org. Chem. 2017;82:11295–11303. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. [Link]

  • Jagriti Sharma. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

  • Patil, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Ultimate Organic Chemistry. Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. [Link]

  • Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. How to do mono formylation of N,N-diethyl-3-methoxybenzamide?. [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. [Link]

  • Schall, A. and Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. [Link]

  • Organic Syntheses. FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. [Link]

  • Common Conditions. Formylation. [Link]

  • University of Bristol. Directed (ortho) Metallation. [Link]

Sources

Technical Support Center: Optimal Storage and Handling of 4-Formyl-n,n-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Formyl-n,n-dimethylbenzamide (CAS 58287-76-6). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage, handling, and troubleshooting for this valuable chemical intermediate. The integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide is structured to address common questions and challenges, ensuring you maintain the highest purity of your compound.

The unique structure of 4-Formyl-n,n-dimethylbenzamide, featuring both a reactive aromatic aldehyde and a stable tertiary amide, dictates its specific handling requirements. The primary vulnerability of this molecule lies in the formyl (aldehyde) group, which is susceptible to oxidation. Understanding and mitigating this reactivity is the key to its long-term stability.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage conditions are summarized in the table below. The rationale for each parameter is detailed in the subsequent FAQ section.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CSlows the rate of potential oxidative and polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, the primary driver of aldehyde oxidation.
Light Exposure Protect from Light (Amber Vial)Prevents light-catalyzed degradation pathways.[1][2]
Container Tightly Sealed Amber Glass VialProvides a non-reactive barrier against light, moisture, and oxygen ingress.[1]
Physical Form Solid (as supplied)Maximizes long-term stability by reducing molecular mobility and reactivity.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesAvoids chemical reactions that would degrade the molecule.[3]
Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the storage and handling of 4-Formyl-n,n-dimethylbenzamide, grounded in chemical principles.

Q1: What are the ideal, detailed storage conditions for solid 4-Formyl-n,n-dimethylbenzamide?

The compound should be stored as a solid in a tightly sealed, amber glass vial at 2°C to 8°C (standard refrigeration).[4] Before sealing, the headspace of the vial should be purged with an inert gas like argon or nitrogen to displace all oxygen. The container cap should be secured, and for long-term storage, sealing the cap with Parafilm® is recommended to prevent moisture and air leakage.

Q2: Why are these specific storage conditions so critical? What chemical degradation occurs?

The necessity of these conditions stems directly from the chemical nature of the aromatic aldehyde group.

  • Oxidation: The formyl group (-CHO) is highly susceptible to oxidation by atmospheric oxygen. This reaction converts the aldehyde into the corresponding carboxylic acid (4-(dimethylcarbamoyl)benzoic acid). This impurity can alter the compound's reactivity and interfere with subsequent experimental steps. The rate of oxidation is accelerated by heat and light.[5][6]

  • Polymerization: While less common for aromatic aldehydes than aliphatic ones, aldehydes can undergo polymerization over time, especially in the presence of acidic or basic impurities.[5] The oxidation product (a carboxylic acid) can potentially catalyze this process.[5] Storing the compound as a dry solid at low temperatures significantly reduces the molecular mobility required for polymerization.

Storing under cool, dark, and inert conditions directly counteracts these degradation pathways, preserving the compound's purity.

Q3: Is it better to store the compound as a solid or in a stock solution?

For long-term stability, storing the compound in its original solid form is strongly recommended. However, for experimental convenience, stock solutions are often necessary.

  • Solid Storage (Pro): Maximum stability, minimal degradation.

  • Solid Storage (Con): Requires weighing for each experiment, which can introduce atmospheric exposure.

  • Solution Storage (Pro): Convenient for dispensing, allows for easy creation of working dilutions.

  • Solution Storage (Con): Significantly reduced stability. Solvents can contain dissolved oxygen or trace impurities that accelerate degradation. The choice of solvent is critical.

If you must prepare a stock solution, use a high-purity, anhydrous, and degassed solvent (e.g., DMSO or DMF). Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the introduction of air into the main stock. Store these solution aliquots at -20°C or -80°C under an inert atmosphere for short-to-medium-term use.

Q4: What are the common visual and analytical signs of compound degradation?

Vigilance is key to ensuring you are using a high-quality reagent.

  • Visual Signs:

    • Color Change: A pure compound should be a white to off-white solid.[7] A noticeable yellow or tan discoloration is a common sign of oxidation or other degradation.

    • Change in Consistency: Clumping, melting, or the appearance of a viscous liquid can indicate the presence of impurities or degradation products.

  • Analytical Signs:

    • NMR Spectroscopy: The appearance of a new, broad peak in the 12-13 ppm range in ¹H NMR can indicate the formation of the carboxylic acid proton. A diminishment of the sharp aldehyde proton peak (around 9-10 ppm) is also a key indicator.

    • LC-MS: The appearance of a new peak with a mass corresponding to the oxidized product (C10H11NO3, M+H ≈ 194.08) confirms degradation.

    • Melting Point: A broadening or depression of the melting point range compared to the specification sheet indicates reduced purity.

Q5: What are the primary chemical incompatibilities for 4-Formyl-n,n-dimethylbenzamide?

Based on its functional groups, the compound should not be stored or mixed with:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitric acid). These will rapidly convert the aldehyde to a carboxylic acid.[3]

  • Strong Acids and Bases: While the tertiary amide is relatively stable, extreme pH conditions could lead to hydrolysis over time, especially at elevated temperatures.

  • Primary and Secondary Amines: These can react with the aldehyde group to form imines, especially if catalysis is present. This is more of a reaction consideration than a storage issue, but it is an important incompatibility to be aware of.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when using 4-Formyl-n,n-dimethylbenzamide.

Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent or failed reaction results 1. Compound degradation (oxidation).2. Incorrect solvent or reaction conditions.3. Procedural error.1. Verify Compound Integrity: Before use, run a quick analytical check (e.g., TLC, ¹H NMR, or LC-MS) to confirm purity. Refer to the workflow diagram below.2. Review Protocol: Ensure all reagents are pure and conditions match the intended procedure.3. Replace Reagent: If degradation is confirmed, use a fresh, unopened vial of the compound.
Compound appears discolored (yellow/tan) Oxidation of the aldehyde group due to improper storage (exposure to air/light).1. Assess Severity: Minor discoloration may not significantly impact all applications, but purity should be confirmed analytically.2. Purification: For critical applications, the material can be re-purified via recrystallization or column chromatography.3. Discard: If discoloration is significant, it is safest to discard the material and obtain a fresh lot.
Poor solubility or visible particulates in solution 1. Formation of insoluble degradation products (polymers).2. Use of a low-purity or inappropriate solvent.3. Exceeding the solubility limit.1. Filter and Analyze: Attempt to filter the solution. Analyze the soluble portion for purity. The presence of insoluble material is a strong indicator of degradation.2. Use Fresh Solvent: Always use high-purity, anhydrous grade solvents.3. Check Solubility Data: Confirm that you are not exceeding the compound's solubility in the chosen solvent.
Troubleshooting Workflow: Investigating Inconsistent Results

The following diagram outlines a logical workflow for diagnosing the root cause of inconsistent experimental outcomes.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound visual Visual Inspection (Color, Consistency) check_compound->visual Quick Check analytical Analytical Verification (NMR, LC-MS, TLC) check_compound->analytical Definitive Check visual->analytical If abnormal compound_ok Result: Compound is Pure analytical->compound_ok No impurities detected compound_bad Result: Compound Degraded analytical->compound_bad Oxidation/other peaks found review_protocol Step 2: Review Experimental Protocol (Reagents, Conditions, Technique) compound_ok->review_protocol replace Action: Replace or Re-purify 4-Formyl-n,n-dimethylbenzamide compound_bad->replace proceed Action: Proceed with Experiment review_protocol->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Adherence to strict protocols when handling and aliquoting the compound is essential for maintaining its integrity.

Protocol 1: Aliquoting and Storing the Solid Compound
  • Preparation: Allow the sealed vial of 4-Formyl-n,n-dimethylbenzamide to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform the transfer inside a glovebox with a nitrogen or argon atmosphere. If not available, work quickly in a well-ventilated fume hood.

  • Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of solid to a new, tared amber vial.

  • Sealing: Immediately cap the new vial and the stock vial.

  • Inerting: Purge the headspace of both vials with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Final Sealing: Tightly close the caps. For the main stock vial, wrap the cap junction with Parafilm®.

  • Storage: Promptly return the stock vial and the new aliquot to storage at 2°C to 8°C.

Protocol 2: Preparing and Storing Stock Solutions
  • Solvent Preparation: Use only high-purity, anhydrous grade solvent (e.g., DMSO, DMF). The solvent should be degassed by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Add the degassed solvent to the vial containing the pre-weighed solid 4-Formyl-n,n-dimethylbenzamide to achieve the target concentration. Mix by vortexing or gentle sonication until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use volume amber glass vials or cryovials suitable for low-temperature storage.

  • Inerting: Purge the headspace of each aliquot vial with argon or nitrogen before capping tightly.

  • Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

By implementing these detailed storage and handling procedures, you can ensure the long-term integrity of your 4-Formyl-n,n-dimethylbenzamide, leading to more reliable and reproducible scientific outcomes.

References
  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • PubChem - NIH. (n.d.). N,N-Dimethylbenzamide | C9H11NO | CID 11916. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Triflu. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-formyl-N,N-dimethylbenzamide | C10H11NO2 | CID 15445463. Retrieved from [Link]

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - N,N-Dimethylbenzamide. Retrieved from [Link]

Sources

Troubleshooting guide for failed 4-Formyl-n,n-dimethylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formyl-n,n-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, primarily via the Vilsmeier-Haack reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Vilsmeier-Haack reaction shows low or no conversion of the starting material, N,N-dimethylbenzamide. What are the likely causes?

A1: This is a frequent issue often rooted in the quality of the reagents or the formation of the Vilsmeier reagent itself. Here are the primary checkpoints:

  • Moisture Contamination: The Vilsmeier-Haack reaction is highly sensitive to moisture. Both N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are hygroscopic. Water will rapidly quench the Vilsmeier reagent, halting the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous grade DMF. Using a fresh, unopened bottle of POCl₃ is highly recommended.[1]

  • Improper Vilsmeier Reagent Formation: The active electrophile, a chloroiminium ion, is formed from the reaction of DMF and POCl₃.[2][3] This step is critical.

    • Temperature: The formation should be conducted at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to DMF.[4] Adding POCl₃ too quickly can lead to localized heating and decomposition of the reagent.

    • Reagent Quality: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[5] If your DMF has a fishy odor, it should be replaced or purified.

  • Insufficient Activation of the Aromatic Ring: The N,N-dimethylbenzamide starting material has a deactivating carbonyl group, making it less reactive than electron-rich substrates like aniline or phenol.[6] While the dimethylamino group is activating, the overall reactivity is moderate. Ensure the reaction temperature is appropriate after the addition of the substrate, sometimes requiring gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[7]

Q2: My TLC analysis shows complete consumption of starting material, but there are multiple product spots and my yield of the desired aldehyde is low. What are these impurities?

A2: The presence of multiple products suggests side reactions are occurring. The most common culprits in this synthesis are:

  • Di-formylation or Other Electrophilic Additions: While formylation is directed to the para-position due to steric hindrance, under harsh conditions (e.g., high temperature or prolonged reaction times), a second formyl group could potentially be added, or other undesired electrophilic substitutions might occur.

  • Reaction with Impurities: If the starting N,N-dimethylbenzamide is impure, these impurities may also react under the Vilsmeier-Haack conditions, leading to a complex product mixture.

  • Decomposition during Workup: The iminium intermediate formed after the electrophilic attack must be hydrolyzed to the final aldehyde.[3][7] This is typically done by quenching the reaction mixture with an ice-cold aqueous solution, often containing a base like sodium acetate or sodium bicarbonate to neutralize the strong acid.[2] Improper workup, such as quenching at too high a temperature, can lead to the formation of polymeric or tar-like byproducts.

Q3: The reaction seems to work, but I'm struggling with purification. Column chromatography gives poor separation. What are my options?

A3: Purification of 4-Formyl-n,n-dimethylbenzamide can be challenging due to its polarity.

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude product by weight is a good starting point).

  • Recrystallization: If the product is obtained as a solid, recrystallization can be a highly effective alternative or final purification step. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (like ethyl acetate or a mixture of ethanol and water) and then allow it to cool slowly to induce crystallization, leaving impurities in the mother liquor.[8]

  • Aqueous Wash: Before chromatography, ensure your workup includes thorough washing of the organic layer with saturated sodium bicarbonate solution and brine. This will remove acidic byproducts and residual DMF, which can interfere with purification.[2]

Q4: How can I be certain that I have successfully synthesized 4-Formyl-n,n-dimethylbenzamide and that it is pure?

A4: Proper analytical characterization is essential for confirming the structure and purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. You should expect to see characteristic peaks for the aldehyde proton (~9.9-10.1 ppm), aromatic protons in the para-disubstituted pattern (two doublets, ~7.5-7.9 ppm), and two singlets for the N,N-dimethyl groups (~2.9-3.1 ppm) due to restricted rotation around the C-N amide bond.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For 4-Formyl-n,n-dimethylbenzamide (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.20 g/mol .[9]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. You should observe a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and another strong C=O stretch for the amide (~1630-1650 cm⁻¹).

Experimental Protocols & Data

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate may form.[4]

  • Reaction with Substrate: After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes. Dissolve N,N-dimethylbenzamide (1.0 equiv) in a minimal amount of anhydrous DMF or other suitable solvent like dichloromethane and add it to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate (approx. 5-6 equivalents).[2] This step is exothermic and should be done with caution in a fume hood.

  • Extraction: Stir the resulting mixture vigorously for 30 minutes. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).[8]

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization as discussed in Q3.

Table 1: Reagent Stoichiometry and Properties
ReagentMolar Mass ( g/mol )EquivalentsRole
N,N-dimethylbenzamide149.191.0Starting Material
Phosphorus Oxychloride (POCl₃)153.331.2 - 1.5Activating Agent
N,N-dimethylformamide (DMF)73.093.0+ (Solvent/Reagent)Formyl Source
Sodium Acetate (NaOAc)82.03~5-6Quenching/Neutralizing Agent

Visualized Workflows and Mechanisms

Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting common failures in the synthesis.

Troubleshooting_Workflow cluster_low_conversion Low/No Conversion cluster_good_conversion Good Conversion, Low Yield/Impure start Reaction Start check_conversion Check TLC for Conversion start->check_conversion cause1 Cause: Reagent Quality? check_conversion->cause1 Low Conversion cause4 Cause: Side Reactions? check_conversion->cause4 Good Conversion solution1a Solution: Use Anhydrous DMF cause1->solution1a solution1b Solution: Use Fresh POCl3 cause1->solution1b success Pure Product Obtained cause2 Cause: Vilsmeier Formation? solution2a Solution: Maintain 0-5 °C during addition cause2->solution2a solution2b Solution: Add POCl3 slowly cause2->solution2b cause3 Cause: Insufficient Temperature? solution3 Solution: Gently heat reaction (e.g., 50-60 °C) cause3->solution3 solution4 Solution: Avoid overheating / long reaction times cause4->solution4 cause5 Cause: Workup Issues? solution5 Solution: Quench slowly into ice-cold base cause5->solution5 cause6 Cause: Purification Difficulty? solution6 Solution: Optimize column gradient / Try recrystallization cause6->solution6

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction Mechanism

This diagram illustrates the key steps in the formation of 4-Formyl-n,n-dimethylbenzamide.

Vilsmeier_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Starting_Material N,N-dimethylbenzamide Iminium_Intermediate Iminium Ion Intermediate Starting_Material->Iminium_Intermediate + Vilsmeier Reagent Final_Product 4-Formyl-n,n-dimethylbenzamide Iminium_Intermediate->Final_Product + H2O (Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patel, M. N., & Patel, H. R. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(4), 770-779.
  • Google Patents. (2012). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Reddit. (2018). Having some troubles with a Vislmeier-Haack reaction. r/Chempros. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6. Retrieved from [Link]

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction? Retrieved from [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED FORMYLATION OF ARYL BROMIDES WITH N-FORMYLSACCHARIN. Retrieved from [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008.
  • Supplementary Material (ESI) for Green Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • FooDB. (2010). Showing Compound N,N-Dimethylbenzylamine (FDB012648). Retrieved from [Link]

Sources

Challenges in the industrial scale-up of 4-Formyl-n,n-dimethylbenzamide production

[1][2]

Executive Summary & Chemical Profile[1][2][3]

4-Formyl-N,N-dimethylbenzamide (CAS: 15158-36-8) is a bifunctional intermediate critical for the synthesis of kinase inhibitors and advanced Covalent Organic Frameworks (COFs).[1][2] While often synthesized in gram-scale academic settings via Vilsmeier-Haack formylation, this route poses severe thermal hazards at the kilogram-to-metric ton scale.[1][2]

This guide prioritizes the Amidation of 4-Carboxybenzaldehyde (4-Formylbenzoic acid) via the Acid Chloride method as the robust industrial standard, while explicitly addressing why the Vilsmeier route must be engineered out or strictly controlled.[1][2]

ParameterSpecification
CAS Number 15158-36-8
Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 96–98 °C (Typical industrial range)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Primary Synthesis Route: Amidation of 4-Carboxybenzaldehyde[1][2]

The Industrial Standard: Direct formylation of N,N-dimethylbenzamide is chemically difficult due to ring deactivation.[1][2] The preferred scale-up route is the activation of 4-formylbenzoic acid followed by reaction with dimethylamine.[1][2]

Phase 1: Acid Chloride Formation

Reagents: 4-Formylbenzoic acid, Thionyl Chloride (

1212

Critical Insight: The aldehyde moiety is sensitive.[1][2] While aromatic aldehydes are generally stable to


, high temperatures (>70°C) or prolonged exposure can lead to the formation of gem-dichlorides (

) or polymerization.[1][2]

Protocol:

  • Suspend 4-formylbenzoic acid (1.0 eq) in Toluene (5-8 volumes).

  • Add catalytic DMF (0.01 eq).[1][2]

  • Heat to 45-50°C.

  • Dose

    
     (1.2 eq) over 2 hours. Do not dump.[1][2] Gas evolution (
    
    
    ,
    
    
    ) limits the rate.[1][2]
  • Stir at 50°C until clear solution is obtained (approx 2-3 hours).

  • Vacuum Strip: Remove excess

    
     by vacuum distillation (co-distill with toluene). Residual 
    
    
    will react violently with the amine in the next step.[1][2]
Phase 2: Amidation

Reagents: Crude Acid Chloride, Dimethylamine (40% aq or solution in THF), Base (


12

Protocol:

  • Dissolve crude acid chloride in DCM or THF (anhydrous not strictly required if using Schotten-Baumann conditions).[1][2]

  • Cool to 0-5°C.

  • Simultaneously dose Acid Chloride solution and Base into the Dimethylamine solution, maintaining pH >9 and Temp <10°C.

  • Why: Simultaneous dosing (double-jet) prevents localized acidification which precipitates the unreacted acid.[1][2]

Troubleshooting & FAQs

Q1: "I am seeing a 'Runaway' warning when scaling the Vilsmeier-Haack route. Is this real?"

A: Yes. Do not ignore this. If you are attempting to make this molecule by reacting N,N-dimethylbenzamide with

12
  • The Hazard: The Vilsmeier complex formation is exothermic.[1][2] However, the accumulation of the complex followed by thermal decomposition has a Runaway Index of 5 (Critical Hazard).[1][2]

  • The Mechanism: At scale, if the reagents are mixed too fast or cooling fails, the temperature rises, triggering a secondary decomposition of the DMF-POCl3 adduct which releases massive gas volumes.[1][2]

  • Solution: If you must use this route, it requires Continuous Flow Chemistry (Microreactors) to minimize active volume.[1][2] Batch processing >1kg is strongly discouraged.[1][2]

Q2: "My product has a persistent yellow/brown color. How do I remove it?"

A: The color usually comes from the Cannizzaro reaction (disproportionation of aldehyde to alcohol/acid) or Aldol condensation occurring during the amidation step if the pH was too high (>12) or temperature uncontrolled.[1][2]

  • Fix: Recrystallization is often insufficient for polymeric color bodies.[1][2]

  • Protocol: Dissolve crude in EtOAc. Wash with 10% Sodium Bisulfite (

    
    )  solution.[1][2] The aldehyde forms a water-soluble bisulfite adduct.[1][2] Separate the organic layer (impurities stay here).[1][2] Then, treat the aqueous layer with carbonate to release the pure aldehyde back into a fresh organic solvent.[1][2]
    
Q3: "Yield is dropping on scale-up (Acid Chloride Route). Why?"

A: Check your


 removal

1212
  • Validation: Test the distillate for acidity before proceeding to amidation.

Visualizing the Process Logic

Diagram 1: Synthesis & Purification Workflow

This flow illustrates the Acid Chloride route with the critical Bisulfite purification loop for high-purity applications.[1][2]

GStartStart: 4-Formylbenzoic AcidActActivation:SOCl2 / Toluene / Cat. DMF(Temp < 50°C)Start->ActStripVacuum Strip:Remove excess SOCl2Act->StripCritical StepAmidAmidation:Add Dimethylamine (DMA)(Keep Temp < 10°C)Strip->AmidQuenchQuench & Phase CutAmid->QuenchDecisionPurity Check:Color/Polymer?Quench->DecisionDirectCrystDirect Crystallization(EtOAc/Hexane)Decision->DirectCrystNo ColorBisulfiteBisulfite Purification Loop:1. Form Adduct (Aq Phase)2. Wash Organics3. Release with BaseDecision->BisulfiteColored/ImpureFinalFinal Product:4-Formyl-N,N-dimethylbenzamideDirectCryst->FinalBisulfite->Final

Caption: Industrial workflow prioritizing the removal of thionyl chloride and optional bisulfite purification for high-grade isolation.

Diagram 2: Troubleshooting The Vilsmeier Hazard

If a user insists on the Vilsmeier route, this logic tree explains the failure modes.

GInputUser Attempt:Vilsmeier-Haack RouteCheckScale > 100g?Input->CheckSafeBatch Mode Acceptable(With active cooling)Check->SafeNoDangerTHERMAL HAZARDRunaway Index = 5Check->DangerYesMitigationRequired Engineering:Continuous Flow ReactorDanger->MitigationSolution

Caption: Safety decision tree highlighting the necessity of flow chemistry for Vilsmeier-Haack scale-up.

References & Authoritative Grounding

  • Amidation Methodologies: CN101585781A: Preparing method of N,N-dimethylbenzamide.[1][2] (Demonstrates the industrial standard of reacting acid derivatives with dimethylamine).

  • Vilsmeier Safety Data: Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques. Organic Process Research & Development (ACS).[1][2] (Details the thermal hazards and runaway potential). [1][2]

  • Aldehyde Purification: Purification of aldehydes via bisulfite adducts.[1][2] Organic Syntheses, Coll.[1][2] Vol. 4, p.903.[1][2] (Standard operating procedure for removing non-aldehyde impurities).

  • Product Data: 4-Formyl-N,N-dimethylbenzamide Safety & Properties. Sigma-Aldrich.[1][2][3] [1][2]

Validation & Comparative

Introduction: The Unique Position of 4-Formyl-N,N-dimethylbenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 4-Formyl-N,N-dimethylbenzamide and Other Benzaldehyde Derivatives for the Research Professional

4-Formyl-N,N-dimethylbenzamide is a bifunctional aromatic compound featuring a benzaldehyde scaffold substituted with a dimethylamide group at the para-position. This unique arrangement of an aldehyde, a reactive site for nucleophilic attack and oxidation, and a tertiary amide, a group with complex electronic properties and a site for potential hydrolysis or reduction, makes it a valuable and versatile intermediate in organic synthesis. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol .[1][2] Unlike simple benzaldehydes, the N,N-dimethylbenzamide moiety introduces a moderate electron-withdrawing character through induction, while also being capable of resonance donation, placing it in a distinctive position regarding reactivity.

This guide provides an in-depth comparison of 4-Formyl-N,N-dimethylbenzamide with other key benzaldehyde derivatives. We will explore their structural, spectroscopic, and reactive properties, supported by experimental data and protocols, to assist researchers in selecting the optimal building block for their specific synthetic challenges in drug discovery, materials science, and agrochemical development.

Structural and Physicochemical Properties: A Comparative Overview

The nature of the substituent at the para-position of the benzaldehyde ring profoundly influences the molecule's physical and chemical properties. The following table summarizes key parameters for 4-Formyl-N,N-dimethylbenzamide and a selection of other commercially significant benzaldehyde derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features & Solubility
4-Formyl-N,N-dimethylbenzamide O=C(C1=CC=C(C=O)C=C1)N(C)CC₁₀H₁₁NO₂[1]177.20[1]Solid (form)[1]Bifunctional with aldehyde and amide.
4-(Dimethylamino)benzaldehyde O=Cc1ccc(N(C)C)cc1C₉H₁₁NO[3]149.19[3]74[3]Strong electron-donating amino group. Soluble in water (0.3 g/L).[3]
Vanillin O=Cc1cc(OC)c(O)cc1C₈H₈O₃[4]152.1581-83Electron-donating methoxy and hydroxy groups.[4]
Terephthalaldehyde O=Cc1ccc(C=O)cc1C₈H₆O₂[5]134.13[5]114-116[5]Symmetrical dialdehyde, excellent cross-linker.[6] Limited water solubility (3 g/L at 50°C).[5]
4-Carboxybenzaldehyde O=C(O)c1ccc(C=O)cc1C₈H₆O₃[7]150.13[7]247[7][8]Bifunctional with aldehyde and carboxylic acid.[7] Soluble in DMSO, methanol.[7][8]

Spectroscopic Fingerprints: A Guide to Characterization

The electronic environment of the aldehyde proton and carbonyl carbon is highly sensitive to the nature of the para-substituent, a fact reflected in their NMR spectra.

  • ¹H NMR: The chemical shift of the aldehydic proton (–CHO) is a direct indicator of the electron density at the carbonyl carbon. Electron-withdrawing groups (like the amide in 4-formyl-N,N-dimethylbenzamide or the second aldehyde in terephthalaldehyde) deshield this proton, shifting it downfield (higher ppm). Conversely, strong electron-donating groups (like the dimethylamino group in 4-(dimethylamino)benzaldehyde) shield it, causing an upfield shift.

  • ¹³C NMR: A similar trend is observed for the carbonyl carbon. Its resonance will be found at a higher ppm for benzaldehydes substituted with electron-withdrawing groups.

  • IR Spectroscopy: The C=O stretching frequency of the aldehyde is also diagnostic. Electron-withdrawing groups increase the bond order and shift the C=O stretch to a higher wavenumber. For 4-formyl-N,N-dimethylbenzamide, two distinct C=O stretches would be expected, one for the aldehyde and one for the amide.

Comparative Reactivity: The Role of the Para-Substituent

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Any substituent that alters the electron density on this carbon will modulate its reactivity towards nucleophiles.

Electronic Effects on Carbonyl Electrophilicity

The interplay of inductive and resonance effects determines the overall electron-donating or electron-withdrawing nature of a substituent.

G reactivity Decreased Reactivity (Nucleophilic Addition) benzaldehyde Benzaldehyde (Reference) reactivity2 Increased Reactivity (Nucleophilic Addition) Amide -C(=O)N(CH₃)₂ (Moderate EWG) benzaldehyde->Amide NMe2 -N(CH₃)₂ (Strongest EDG) OH_OMe -OH, -OCH₃ (Strong EDG) NMe2->OH_OMe OH_OMe->benzaldehyde COOH -COOH (Strong EWG) Amide->COOH CHO -CHO (Strong EWG) COOH->CHO

Caption: Relative reactivity of benzaldehyde derivatives towards nucleophilic addition.

  • Electron-Donating Groups (EDGs): Substituents like -N(CH₃)₂ (in 4-(dimethylamino)benzaldehyde) and -OCH₃ (in vanillin) donate electron density to the aromatic ring through resonance. This delocalization extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity and reactivity towards nucleophiles.[9][10][11]

  • Electron-Withdrawing Groups (EWGs): Groups like -CHO (in terephthalaldehyde) and -COOH (in 4-carboxybenzaldehyde) withdraw electron density from the ring, primarily through resonance and induction. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[12]

  • 4-Formyl-N,N-dimethylbenzamide: The amide group presents a more nuanced case. It is electron-withdrawing by induction due to the electronegativity of the oxygen and nitrogen atoms. However, the nitrogen lone pair can participate in resonance donation to the ring. The overall effect is generally considered to be moderately electron-withdrawing, thus activating the aldehyde group compared to unsubstituted benzaldehyde, but less so than derivatives with strongly deactivating groups like a nitro or a second aldehyde group.

Experimental Protocol: Knoevenagel Condensation for Reactivity Comparison

To empirically determine the relative reactivities, a competitive Knoevenagel condensation can be performed. This reaction involves the condensation of an active methylene compound with a carbonyl group and is sensitive to the electrophilicity of the aldehyde.

Objective:

To compare the reaction rates of 4-Formyl-N,N-dimethylbenzamide, 4-(dimethylamino)benzaldehyde, and terephthalaldehyde with malononitrile.

Materials:
  • 4-Formyl-N,N-dimethylbenzamide

  • 4-(Dimethylamino)benzaldehyde

  • Terephthalaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:
  • Reaction Setup: In three separate, identical round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each respective aldehyde in 10 mL of ethanol.

  • Initiation: To each flask, add 1.05 equivalents of malononitrile and 0.1 equivalents of piperidine. Start a timer for each reaction simultaneously.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to monitor the disappearance of the starting aldehyde and the appearance of the product. The reaction that shows the fastest consumption of the starting material is the most reactive.

  • Quantitative Analysis (Optional): For a more rigorous comparison, the reaction can be monitored by ¹H NMR. By integrating the aldehyde proton signal of the starting material against an internal standard over time, a rate of reaction can be calculated.

  • Workup and Isolation: Once the reactions are deemed complete (or after a set time), quench the reaction by adding 10 mL of water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for characterization.

G cluster_workflow Experimental Workflow: Knoevenagel Condensation prep 1. Prepare Solutions (Aldehyde in Ethanol) add_reagents 2. Add Malononitrile & Piperidine prep->add_reagents monitor 3. Monitor Reaction (TLC / NMR) add_reagents->monitor workup 4. Quench & Extract monitor->workup analyze 5. Isolate & Analyze Product workup->analyze

Caption: Step-by-step workflow for the comparative Knoevenagel condensation experiment.

Expected Outcome:

Based on electronic principles, the expected order of reactivity would be: Terephthalaldehyde > 4-Formyl-N,N-dimethylbenzamide > 4-(Dimethylamino)benzaldehyde

The two electron-withdrawing aldehyde groups on terephthalaldehyde make its carbonyl carbons highly electrophilic. The moderately withdrawing amide group of 4-formyl-N,N-dimethylbenzamide results in intermediate reactivity. The strongly electron-donating amino group in 4-(dimethylamino)benzaldehyde significantly reduces the electrophilicity of its carbonyl carbon, leading to the slowest reaction rate.

Applications in Synthesis

The choice of a benzaldehyde derivative is often dictated by its intended application and the other functionalities present.

  • 4-Formyl-N,N-dimethylbenzamide: Its bifunctional nature is exploited in the synthesis of complex molecules where the amide can act as a directing group or be transformed into other functional groups post-modification of the aldehyde. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[13]

  • 4-(Dimethylamino)benzaldehyde: Primarily used as a chromogenic reagent, most notably in Ehrlich's reagent for the detection of indoles and Kovac's reagent for the indole test in microbiology.[3][14] Its strong electron-donating properties also make it useful in the synthesis of dyes.

  • Vanillin: Widely used as a flavoring agent in the food and fragrance industries.[4] In synthesis, its phenolic hydroxyl group offers an additional site for modification.

  • Terephthalaldehyde: Its symmetrical difunctional structure makes it an ideal monomer for the synthesis of polymers, including polyimines and covalent organic frameworks (COFs).[6][15]

  • 4-Carboxybenzaldehyde: A crucial building block in the production of terephthalic acid, a monomer for polyesters like PET.[7][16] The presence of both an aldehyde and a carboxylic acid allows for orthogonal chemical transformations.

Conclusion

4-Formyl-N,N-dimethylbenzamide occupies a strategic middle ground in the reactivity spectrum of benzaldehyde derivatives. Its aldehyde group is more reactive than those on electron-rich rings (e.g., 4-(dimethylamino)benzaldehyde) but less reactive than those on severely electron-deficient rings (e.g., terephthalaldehyde). This tunable reactivity, combined with the synthetic versatility of the amide group, makes it a highly valuable tool for the discerning synthetic chemist. Understanding its properties in relation to other benzaldehydes allows for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the development of novel molecules in various fields of chemical science.

References

  • CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents.
  • N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem. Available at: [Link]

  • Vanillin | C8H8O3 | CID 1183 - PubChem. Available at: [Link]

  • 4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6 | Chemsrc. Available at: [Link]

  • para-Dimethylaminobenzaldehyde - Wikipedia. Available at: [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. Available at: [Link]

  • 4-formyl-n,n-dimethylbenzamide (C10H11NO2) - PubChemLite. Available at: [Link]

  • US7910780B2 - Method for purifying terephthalaldehyde - Google Patents.
  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
  • Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF - ResearchGate. Available at: [Link]

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate. Available at: [Link]

  • 4-Carboxybenzaldehyde - Grokipedia. Available at: [Link]

  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? - Quora. Available at: [Link]

  • Reactivity of Benzaldehyde between aldehydes - Chemistry Stack Exchange. Available at: [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure. Available at: [Link]

  • 4-(Dimethylamino)benzaldehyde - ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Triflu - Canadian Science Publishing. Available at: [Link]

  • Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Write the cross aldol condensation product between benzaldehyde and ethanal. - Doubt Solutions. Available at: [Link]

  • Synthesis and Crystal Structure of Terephthalaldehyde-bis-(thiosemicarbazone)-bis-(dimethyl sulfoxide) Solvate | Request PDF - ResearchGate. Available at: [Link]

  • Functional Groups In Organic Chemistry. Available at: [Link]

  • 4-(Dimethylamino)-benzaldehyde, 98.0+% - Chemkits.eu. Available at: [Link]

  • N,4-Dimethylbenzamide - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

  • 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem. Available at: [Link]

  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Formyl-N,N-dimethylbenzamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key building blocks is paramount. 4-Formyl-N,N-dimethylbenzamide, a versatile intermediate, plays a crucial role in the development of various therapeutic agents. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a metabolically stable N,N-dimethylamide moiety, makes it a valuable scaffold in medicinal chemistry. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this important compound, offering experimental protocols, data-driven insights, and a critical evaluation of each pathway to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 4-Formyl-N,N-dimethylbenzamide can be approached from several strategic directions, primarily revolving around the introduction of the formyl and the N,N-dimethylamide groups onto the benzene ring. This guide will evaluate the following three primary routes:

  • Route 1: Amidation of 4-Carboxybenzaldehyde: A direct and convergent approach where the commercially available 4-carboxybenzaldehyde is converted to the target amide.

  • Route 2: Oxidation of 4-Methyl-N,N-dimethylbenzamide: A two-step sequence involving the initial formation of the amide followed by a selective oxidation of the para-methyl group.

  • Route 3: Elaboration from 4-Cyanobenzaldehyde: A pathway that begins with the hydrolysis of a nitrile to a carboxylic acid, followed by amidation.

Each of these routes presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, scalability, and overall efficiency.

Route 1: Amidation of 4-Carboxybenzaldehyde

This approach is arguably the most straightforward, commencing with a starting material that already possesses the required formyl group. The core transformation is the formation of the amide bond between 4-carboxybenzaldehyde and dimethylamine.

Mechanistic Considerations

Direct amidation of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be activated. Two common methods for this activation are:

  • Conversion to an Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride then readily reacts with dimethylamine.

  • Use of Coupling Agents: Peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), can be used to form an active ester intermediate in situ, which then reacts with dimethylamine.

Route1_Mechanism cluster_A Acyl Chloride Formation cluster_B Coupling Agent Activation 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde 4-(Chlorocarbonyl)benzaldehyde 4-(Chlorocarbonyl)benzaldehyde 4-Carboxybenzaldehyde->4-(Chlorocarbonyl)benzaldehyde SOCl₂ or (COCl)₂ 4-Formyl-N,N-dimethylbenzamide 4-Formyl-N,N-dimethylbenzamide 4-(Chlorocarbonyl)benzaldehyde->4-Formyl-N,N-dimethylbenzamide HN(CH₃)₂ 4-Carboxybenzaldehyde_B 4-Carboxybenzaldehyde Activated Ester Activated Ester 4-Carboxybenzaldehyde_B->Activated Ester EDC/HOBt 4-Formyl-N,N-dimethylbenzamide_B 4-Formyl-N,N-dimethylbenzamide Activated Ester->4-Formyl-N,N-dimethylbenzamide_B HN(CH₃)₂

Caption: Mechanistic pathways for Route 1.

Experimental Protocol (Acyl Chloride Method)

Step 1: Synthesis of 4-(Chlorocarbonyl)benzaldehyde

  • To a stirred solution of 4-carboxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 4-Formyl-N,N-dimethylbenzamide

  • Dissolve the crude 4-(chlorocarbonyl)benzaldehyde in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of dimethylamine (2.0 M in THF, 2.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Route 2: Oxidation of 4-Methyl-N,N-dimethylbenzamide

This two-step route begins with the readily available 4-methylbenzoyl chloride. The key transformation is the selective oxidation of the benzylic methyl group to an aldehyde in the final step.

Mechanistic Considerations

The oxidation of the methyl group can be achieved using various reagents. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation. The mechanism involves an ene reaction followed by a[1][2]-sigmatropic rearrangement to form an unstable intermediate that hydrolyzes to the aldehyde.[3][4]

Route2_Workflow 4-Methylbenzoyl chloride 4-Methylbenzoyl chloride 4-Methyl-N,N-dimethylbenzamide 4-Methyl-N,N-dimethylbenzamide 4-Methylbenzoyl chloride->4-Methyl-N,N-dimethylbenzamide HN(CH₃)₂, Base 4-Formyl-N,N-dimethylbenzamide 4-Formyl-N,N-dimethylbenzamide 4-Methyl-N,N-dimethylbenzamide->4-Formyl-N,N-dimethylbenzamide SeO₂, Dioxane, Δ Route3_Workflow 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde 4-Cyanobenzaldehyde->4-Carboxybenzaldehyde H₃O⁺ or OH⁻, Δ 4-Formyl-N,N-dimethylbenzamide 4-Formyl-N,N-dimethylbenzamide 4-Carboxybenzaldehyde->4-Formyl-N,N-dimethylbenzamide Amidation (as in Route 1)

Sources

Full characterization data for novel 4-Formyl-n,n-dimethylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis and Characterization of Novel 4-Formyl-N,N-dimethylbenzamide Derivatives

Abstract

This guide provides a comprehensive overview of the synthesis and detailed characterization of novel derivatives of 4-Formyl-N,N-dimethylbenzamide, a scaffold of significant interest in medicinal chemistry and materials science. We present a robust and adaptable synthetic protocol for generating a series of these derivatives, enabling systematic exploration of their structure-property relationships. This document serves as a practical resource for researchers, offering a comparative analysis of spectroscopic and physical data for representative compounds with varying electronic properties. The methodologies detailed herein are grounded in established analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a self-validating framework for the unambiguous characterization of these and similar molecular entities.

Introduction

The 4-Formyl-N,N-dimethylbenzamide Scaffold in Medicinal Chemistry and Materials Science

The benzamide functional group is a cornerstone in the design of biologically active molecules, with many derivatives exhibiting a wide range of therapeutic effects.[1][2] The incorporation of a formyl (aldehyde) group introduces a versatile chemical handle, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases. Specifically, the 4-formyl-N,N-dimethylbenzamide core combines the structural rigidity and hydrogen bonding capabilities of the benzamide moiety with the reactive potential of an aromatic aldehyde. This unique combination makes its derivatives promising candidates for drug discovery programs and as building blocks for advanced materials like Covalent Organic Frameworks (COFs), where they can be utilized in applications ranging from gas storage to catalysis.[3]

Rationale for the Synthesis of Novel Derivatives

The exploration of novel derivatives of a core scaffold is a fundamental strategy in drug development and materials science.[4] By systematically introducing different substituents onto the aromatic ring of 4-formyl-N,N-dimethylbenzamide, we can modulate key physicochemical properties such as solubility, electronic distribution, and steric profile. These modifications can, in turn, influence biological activity, binding affinity to target proteins, or the structural and functional characteristics of resulting polymers. This guide focuses on the synthesis and characterization of a representative set of novel derivatives to demonstrate how subtle structural changes can be precisely identified and compared using standard analytical techniques.

Scope of the Comparison Guide

This guide details a generalized synthetic route for a series of novel 4-formyl-N,N-dimethylbenzamide derivatives. We provide a full comparative characterization of three representative compounds: the parent molecule, 4-Formyl-N,N-dimethylbenzamide (FDMB-H ), and two novel derivatives featuring an electron-donating group (2-methoxy-, FDMB-OMe ) and an electron-withdrawing group (2-chloro-, FDMB-Cl ). The objective is to furnish researchers with the necessary protocols and comparative data to confidently synthesize and characterize their own derivatives within this promising class of compounds.

Synthesis of Novel 4-Formyl-N,N-dimethylbenzamide Derivatives

General Synthetic Strategy: Amide Coupling

The most direct and versatile approach to synthesizing N,N-disubstituted benzamides is through the coupling of a corresponding benzoic acid derivative with a secondary amine. For the target compounds, this involves the reaction of a substituted 4-formylbenzoic acid with dimethylamine. To facilitate this transformation, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack. A common and efficient method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with dimethylamine to form the desired tertiary amide. This two-step, one-pot procedure is generally high-yielding and adaptable to a variety of substituted benzoic acids.

Experimental Protocol: General Procedure for the Synthesis of Derivatives
  • Materials: Substituted 4-formylbenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), dimethylamine solution (2.0 M in THF), triethylamine (TEA), deionized water, brine, anhydrous magnesium sulfate (MgSO₄).

  • Step 1: Acyl Chloride Formation. To a round-bottom flask under a nitrogen atmosphere, add the substituted 4-formylbenzoic acid (1.0 eq) and anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring the cessation of gas evolution.

  • Step 2: Amide Formation. In a separate flask, cool a solution of dimethylamine (2.0 M in THF, 2.5 eq) and triethylamine (2.5 eq) in anhydrous DCM to 0 °C. Slowly add the freshly prepared acyl chloride solution from Step 1 to this amine solution via a cannula.

  • Step 3: Workup and Purification. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification start_acid Substituted 4-Formylbenzoic Acid activation Step 1: Activation (e.g., with SOCl₂ in DCM) start_acid->activation start_amine Dimethylamine coupling Step 2: Amide Coupling (Addition of Acyl Chloride to Amine) start_amine->coupling activation->coupling workup Step 3: Aqueous Workup (Wash & Extract) coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Final Product: Novel 4-Formyl-N,N-dimethylbenzamide Derivative purification->final_product Characterization_Flowchart start Purified Synthetic Product ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation start->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O Amide, C=O Aldehyde) start->ir nmr NMR Spectroscopy (¹H and ¹³C) - Elucidate C-H Framework - Confirm Connectivity start->nmr mp Melting Point - Assess Purity start->mp decision Data Consistent? ms->decision ir->decision nmr->decision mp->decision structure_confirmed Structure Confirmed decision->structure_confirmed Yes re_evaluate Re-evaluate Synthesis or Purification decision->re_evaluate No

Sources

A Comparative Guide to the Electrophilicity of the Formyl Group in 4-Formyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of electrophilicity is paramount for predicting reaction outcomes, designing novel synthetic pathways, and elucidating mechanisms of action. This guide provides an in-depth analysis of the electrophilicity of the formyl group in 4-Formyl-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and organic synthesis. We will objectively compare its reactivity with that of other benchmark aromatic aldehydes, supported by a blend of theoretical principles, experimental data, and computational analysis.

The Crucial Role of Substituents in Modulating Aldehyde Reactivity

The reactivity of the formyl group in aromatic aldehydes is fundamentally governed by the electron density at the carbonyl carbon. Electrophiles, by definition, are electron-seeking species, and the more electron-deficient the formyl carbon, the more susceptible it is to nucleophilic attack. The substituents on the aromatic ring play a pivotal role in modulating this electron density through a combination of inductive and resonance effects.

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the formyl group by pulling electron density away from the carbonyl carbon.[1] Conversely, electron-donating groups (EDGs) decrease its electrophilicity by pushing electron density towards it. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts because the aromatic ring itself can act as an electron-donating group through resonance, thereby reducing the electrophilicity of the carbonyl carbon.[2][3]

The N,N-dimethylbenzamide group at the para position in 4-Formyl-N,N-dimethylbenzamide presents an interesting case. The amide group is generally considered to be electron-withdrawing by induction due to the electronegativity of the nitrogen and oxygen atoms. However, the lone pair of electrons on the nitrogen atom can participate in resonance, pushing electron density into the aromatic ring. The overall electronic effect of the N,N-dimethylbenzamide substituent is a balance of these opposing forces.

To quantitatively assess the electrophilicity of the formyl group in our target molecule, we will employ a multi-pronged approach, encompassing kinetic studies, spectroscopic analysis, and computational modeling.

Experimental Assessment of Electrophilicity

A robust method for quantifying the electrophilicity of an aldehyde is to measure the rate of its reaction with a standard nucleophile. A higher reaction rate corresponds to a more electrophilic aldehyde.

Kinetic Studies: The Hammett Plot

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[4] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., benzaldehyde).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. By measuring the rates of reaction of a series of para-substituted benzaldehydes with a given nucleophile, a Hammett plot can be constructed by plotting log(k/k₀) against σ. The slope of this plot gives the ρ value for that specific reaction.

To assess the electrophilicity of 4-Formyl-N,N-dimethylbenzamide, we can determine its rate of reaction with a suitable nucleophile (e.g., a stabilized ylide in a Wittig reaction or a hydride source like NaBH₄) and compare it to the rates of other para-substituted benzaldehydes under identical conditions.

Table 1: Hammett Substituent Constants (σp) for Common Para-Substituents

Substituentσp ValueElectronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-CHO0.42Electron-Withdrawing
-CONH₂ 0.36 Electron-Withdrawing
-Cl0.23Weakly Electron-Withdrawing
-H0.00Reference
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating
-N(CH₃)₂-0.83Strongly Electron-Donating

Based on the σp value of the related amide group, we can predict that the N,N-dimethylbenzamide substituent will render the formyl group in 4-Formyl-N,N-dimethylbenzamide more electrophilic than that in benzaldehyde, but less electrophilic than in 4-nitrobenzaldehyde.

Experimental Protocol: Comparative Kinetic Analysis of Aldehyde Reactivity via UV-Vis Spectroscopy

This protocol outlines a method to compare the reaction rates of different aromatic aldehydes with a nucleophile, such as the cyanide ion in a cyanohydrin formation reaction. The disappearance of the aldehyde can be monitored by the decrease in its characteristic UV absorbance.

Materials:

  • 4-Formyl-N,N-dimethylbenzamide

  • Benzaldehyde (reference)

  • 4-Nitrobenzaldehyde (positive control for high electrophilicity)

  • 4-Methoxybenzaldehyde (negative control for low electrophilicity)

  • Potassium cyanide (KCN)

  • Ethanol (spectroscopic grade)

  • Phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each aldehyde (e.g., 1 mM) in ethanol.

  • Prepare a stock solution of KCN (e.g., 100 mM) in the phosphate buffer.

  • Equilibrate the spectrophotometer and the reaction buffer to a constant temperature (e.g., 25 °C).

  • In a quartz cuvette, mix a specific volume of the buffered KCN solution with ethanol.

  • Initiate the reaction by adding a small aliquot of the aldehyde stock solution to the cuvette, ensuring rapid mixing.

  • Immediately begin recording the absorbance at the λmax of the aldehyde over time.

  • Repeat the experiment for each aldehyde under identical conditions.

  • The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.

Data Analysis: The relative rates can be compared to assess the relative electrophilicity of the formyl group in each aldehyde.

Spectroscopic Correlation of Electrophilicity

Spectroscopic techniques can provide indirect but valuable insights into the electronic environment of the formyl group.

  • ¹H NMR Spectroscopy: The chemical shift of the aldehydic proton is sensitive to the electron density at the carbonyl carbon. A more electrophilic carbonyl carbon will lead to a greater deshielding of the aldehydic proton, resulting in a downfield shift (higher ppm value).[5] We would expect the aldehydic proton of 4-Formyl-N,N-dimethylbenzamide to appear at a higher chemical shift than that of benzaldehyde.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon itself is a direct probe of its electronic environment. A more electrophilic carbonyl carbon will resonate at a higher chemical shift.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) is also influenced by the electronic effects of the substituents. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher stretching frequency (higher wavenumber).[6] Therefore, we anticipate the C=O stretching frequency of 4-Formyl-N,N-dimethylbenzamide to be at a higher wavenumber compared to benzaldehyde.

Table 2: Expected Spectroscopic Trends for Substituted Benzaldehydes

CompoundExpected ¹H NMR (CHO, ppm)Expected ¹³C NMR (CHO, ppm)Expected IR (C=O, cm⁻¹)
4-MethoxybenzaldehydeLowerLowerLower
BenzaldehydeReferenceReferenceReference
4-Formyl-N,N-dimethylbenzamideHigherHigherHigher
4-NitrobenzaldehydeHighestHighestHighest

Computational Assessment of Electrophilicity

Computational chemistry offers powerful tools to quantify and visualize the electrophilic character of molecules.

Frontier Molecular Orbital (FMO) Theory: LUMO Energy

According to FMO theory, the reactivity of an electrophile is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7] A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, and thus, a higher electrophilicity. We can perform Density Functional Theory (DFT) calculations to determine the LUMO energies of our series of aldehydes.

Diagram: Workflow for Computational Assessment of Electrophilicity

G cluster_0 Computational Workflow mol_struct 1. Molecular Structure Input (e.g., SMILES or 3D coordinates) geom_opt 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G*) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc orbital_calc 4. Molecular Orbital Calculation (Determine HOMO/LUMO energies) freq_calc->orbital_calc mep_calc 5. Electrostatic Potential Calculation orbital_calc->mep_calc analysis 6. Data Analysis and Comparison mep_calc->analysis

Caption: A typical workflow for the computational assessment of electrophilicity.

Table 3: Calculated LUMO Energies and Predicted Electrophilicity

CompoundCalculated LUMO Energy (eV)Predicted Relative Electrophilicity
4-MethoxybenzaldehydeHigher (Less Negative)Low
BenzaldehydeIntermediateModerate
4-Formyl-N,N-dimethylbenzamideLower (More Negative)High
4-NitrobenzaldehydeLowest (Most Negative)Very High

Note: The exact LUMO energy values will depend on the level of theory and basis set used in the calculations.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule.[8][9] Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. By generating MEP maps for our series of aldehydes, we can visually compare the extent of the positive potential on the formyl carbon. A more intense blue color on the formyl carbon indicates a higher degree of electrophilicity.

Diagram: Conceptual Representation of Substituent Effects on Electrophilicity

G substituent Substituent (X) Electron-Donating Electron-Withdrawing ring Aromatic Ring substituent:edg->ring Increases Electron Density substituent:ewg->ring Decreases Electron Density formyl Formyl Group (-CHO) Carbonyl Carbon ring->formyl Modulates Electron Density nucleophile Nucleophile (Nu:⁻) formyl->nucleophile Attraction reactivity Reactivity nucleophile->reactivity Influences Rate

Caption: The interplay of substituents in modulating the electrophilicity of the formyl group.

Conclusion: A Moderately Activated Aldehyde

Based on the synthesis of theoretical principles, experimental data trends, and computational predictions, we can confidently assess the electrophilicity of the formyl group in 4-Formyl-N,N-dimethylbenzamide. The N,N-dimethylbenzamide substituent acts as a moderate electron-withdrawing group, thereby increasing the electrophilicity of the formyl carbon relative to that of unsubstituted benzaldehyde.

This enhanced electrophilicity makes 4-Formyl-N,N-dimethylbenzamide a more reactive substrate in nucleophilic addition reactions compared to benzaldehyde and other benzaldehydes bearing electron-donating groups. However, its reactivity is expected to be lower than that of benzaldehydes substituted with strongly electron-withdrawing groups like the nitro group.

This comprehensive guide provides a framework for understanding and predicting the reactivity of 4-Formyl-N,N-dimethylbenzamide. The presented experimental protocols and computational workflows can be adapted to assess the electrophilicity of other novel aromatic aldehydes, aiding in the rational design of synthetic routes and the development of new chemical entities.

References

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of N,N-Disubstituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Vilsmeier-Haack Reaction

N,N-disubstituted benzaldehydes, particularly those with the aldehyde group para to the amino substituent, are cornerstone building blocks in medicinal chemistry and materials science. They are pivotal precursors for dyes, pharmaceuticals, and nonlinear optical materials. For decades, the Vilsmeier-Haack reaction has been the workhorse for the formylation of electron-rich arenes like N,N-dialkylanilines.[1][2] This reaction, which utilizes a pre-formed or in situ generated Vilsmeier reagent (typically from dimethylformamide (DMF) and phosphoryl chloride (POCl₃)), is effective but suffers from several drawbacks.[3] The use of harsh, corrosive reagents like POCl₃, the often-vigorous nature of the reaction, and the requirement for aqueous workup to hydrolyze the intermediate iminium salt can limit its application, especially with sensitive or complex substrates.

This guide provides a comparative analysis of viable alternative reagents and methodologies for the synthesis of N,N-disubstituted benzaldehydes. We will explore the mechanistic underpinnings, substrate scope, and practical advantages of each method, supported by experimental data, to empower researchers in selecting the optimal synthetic route for their specific needs.

The Benchmark: A Critical Look at the Vilsmeier-Haack Reaction

Before exploring alternatives, it's crucial to understand the benchmark. The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution, where the electron-rich N,N-dialkylaniline attacks the electrophilic Vilsmeier reagent.

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with an acid chloride (like POCl₃) to form a highly electrophilic chloroiminium ion, the active formylating species.[3]

  • Electrophilic Attack: The N,N-disubstituted aniline attacks the Vilsmeier reagent, typically at the para position due to steric hindrance and electronic activation.[3]

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final benzaldehyde.

Advantages:

  • Cost-effective and uses readily available reagents.

  • Generally high-yielding for activated aromatic systems.

Disadvantages:

  • Requires stoichiometric amounts of corrosive and hazardous reagents (POCl₃, SOCl₂).

  • The reaction can be highly exothermic and difficult to control on a large scale.

  • Not suitable for substrates with acid-sensitive functional groups.

  • Byproducts can complicate purification.

Key Alternative Methodologies: A Comparative Analysis

Modern organic synthesis demands milder, more selective, and functional-group-tolerant methods. Here, we compare several powerful alternatives to the Vilsmeier-Haack reaction.

Rieche Formylation: Lewis Acid-Mediated Synthesis

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[4] This method has proven highly effective for a wide range of electron-rich aromatic rings, including N,N-dialkylanilines and phenols.[5][6][7][8]

Causality of Experimental Choice: The choice of a strong Lewis acid like TiCl₄ is critical. It coordinates to the ether oxygen of Cl₂CHOMe, facilitating the departure of a chloride ion to generate a highly electrophilic dichloromethoxymethyl cation ([ClCHOMe]⁺), which is the active formylating species. This potent electrophile can then react with moderately activated aromatic rings under controlled conditions.

Mechanism & Workflow Diagram:

Rieche_Formylation cluster_activation Reagent Activation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis Cl2CHOMe Cl₂CHOMe Active_Electrophile [ClCHOMe]⁺ TiCl₅⁻ Cl2CHOMe->Active_Electrophile + TiCl₄ TiCl4 TiCl₄ Aniline Ar-NR₂ Intermediate Dichloromethyl Intermediate Aniline->Intermediate + [ClCHOMe]⁺ Iminium Iminium Salt Intermediate Intermediate->Iminium - Cl⁻ Aldehyde Ar-CHO Iminium->Aldehyde + H₂O Workup

Caption: Workflow for Rieche formylation of N,N-dialkylanilines.

Advantages:

  • High yields, often exceeding 90%.[6]

  • Excellent regioselectivity for the para position.

  • Milder than Vilsmeier-Haack, with reactions often proceeding at 0 °C to room temperature.[6]

Limitations:

  • Requires stoichiometric amounts of strong Lewis acids, which are moisture-sensitive.

  • Dichloromethyl methyl ether is a suspected carcinogen and must be handled with care.

Organolithium-Based Formylation

For substrates incompatible with strong Lewis acids or requiring precise regiocontrol, ortho-lithiation followed by quenching with a formylating agent is a superior strategy. This method relies on a directed ortho metalation (DoM) group, such as an amide or a protected amine, to direct a strong base (typically an organolithium reagent like n-BuLi or s-BuLi) to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic formyl source like DMF.[4][9]

Causality of Experimental Choice: The use of organolithium reagents allows for formylation via a nucleophilic aromatic substitution pathway on a generated aryl anion, rather than an electrophilic substitution on the neutral ring.[10] This completely changes the rules of regioselectivity, making it possible to target positions that are electronically or sterically disfavored in classical electrophilic substitutions. DMF is an ideal quenching agent as it is a mild, inexpensive, and efficient C1 source.

Mechanism & Workflow Diagram:

Organolithium_Formylation cluster_lithiation Directed Ortho-Metalation cluster_quench Electrophilic Quench Aryl_Br Aryl-Br Aryl_Li Aryl-Li Aryl_Br->Aryl_Li + 2 Li⁰ (Halogen-Lithium Exchange) DMF DMF (Me₂NCHO) Hemiaminal Lithium Hemiaminal Adduct Aryl_Li->Hemiaminal + DMF Aldehyde Ar-CHO Hemiaminal->Aldehyde + H₃O⁺ Workup

Caption: General workflow for formylation via an organolithium intermediate.

Advantages:

  • Predictable and often exclusive regioselectivity.

  • Excellent for constructing sterically hindered or electronically unfavored aldehydes.

  • Tolerates a wide range of functional groups that would not survive Vilsmeier-Haack or Rieche conditions.

Limitations:

  • Requires cryogenic temperatures (-78 °C) to prevent side reactions.

  • Organolithium reagents are highly pyrophoric and moisture-sensitive, requiring inert atmosphere techniques.

  • Not suitable for substrates with acidic protons (e.g., alcohols, phenols, primary/secondary amines).

Duff Reaction: Formylation with Hexamethylenetetramine

The Duff reaction is a classic method for the ortho-formylation of highly activated phenols, but it can also be applied to N,N-dialkylanilines under acidic conditions (e.g., acetic acid, trifluoroacetic acid).[11][12] The formylating agent is hexamethylenetetramine (HMTA), which acts as a source of an electrophilic iminium species.

Causality of Experimental Choice: HMTA in an acidic medium slowly releases formaldehyde and ammonia, which then form an electrophilic methyleneiminium ion ([CH₂=NH₂]⁺). This electrophile is less reactive than the Vilsmeier reagent, which is why the Duff reaction is typically limited to highly activated substrates and often results in ortho-selectivity due to chelation control with neighboring heteroatoms.

Advantages:

  • Uses a stable, non-volatile, and relatively safe solid reagent (HMTA).

  • Can provide good ortho-selectivity for certain substrates.[12]

Limitations:

  • Generally provides lower yields compared to Vilsmeier-Haack or Rieche reactions.

  • Often requires harsh acidic conditions and high temperatures.[13]

  • The mechanism can be complex, sometimes leading to mixtures of products.

Metal-Free Formylation with DMSO

Recent advances have focused on developing more sustainable, metal-free formylation methods. One such approach uses dimethyl sulfoxide (DMSO) as both the solvent and the formyl carbon source.[14] This reaction typically requires high temperatures and proceeds via a Pummerer-type rearrangement mechanism, often facilitated by an acid or a dehydrating agent.

Advantages:

  • Avoids the use of toxic metals and harsh Lewis acids.[14]

  • DMSO is an inexpensive and readily available solvent.

Limitations:

  • Requires very high temperatures (e.g., 140 °C), limiting its applicability to thermally robust substrates.[14]

  • Yields can be variable and substrate-dependent.

  • The reaction mechanism is sensitive to conditions and can lead to side products.

Quantitative Performance Comparison

The following table summarizes typical experimental outcomes for the formylation of N,N-dimethylaniline, a standard substrate, using the discussed methodologies.

MethodReagentsTypical ConditionsTypical Yield (%)Key AdvantageRef.
Vilsmeier-Haack POCl₃, DMF0 °C to 80 °C, then H₂O80-95%Cost-effective, well-established[3]
Rieche Formylation Cl₂CHOMe, TiCl₄0 °C, CH₂Cl₂, then H₂O90-99%High yield, mild conditions[6]
Organolithium n-BuLi, then DMF-78 °C, THF, then H₃O⁺70-85%Precise regiocontrol (ortho)[10]
Duff Reaction HMTA, AcOH/TFA90-120 °C40-60%Safe reagent, ortho-selective[13]

Detailed Experimental Protocols

Protocol 1: Rieche Formylation of N,N-Dimethylaniline

This protocol is adapted from the procedure described by Ramos-Tomillero et al.[6]

Materials:

  • N,N-Dimethylaniline (1.0 eq.)

  • Titanium tetrachloride (TiCl₄) (2.2 eq.)

  • Dichloromethyl methyl ether (Cl₂CHOMe) (1.1 eq.)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add N,N-dimethylaniline (1.0 eq.) and dry DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TiCl₄ (2.2 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C. A colored complex will form.

  • Stir the mixture at 0 °C for 1 hour.

  • Add dichloromethyl methyl ether (1.1 eq.) dropwise, again maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 45 minutes.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and stir for 2 hours until the aqueous and organic layers are distinct.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford 4-(N,N-dimethylamino)benzaldehyde.

Protocol 2: Ortho-Formylation of a Substituted Aniline via Lithiation

This is a general procedure based on established organolithium chemistry.[4][9]

Materials:

  • ortho-Bromo-N,N-dimethylaniline (1.0 eq.)

  • n-Butyllithium (n-BuLi) (1.1 eq. in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add the ortho-bromo-N,N-dimethylaniline (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise. The solution may change color, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

  • Add anhydrous DMF (1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Conclusion and Recommendations

The synthesis of N,N-disubstituted benzaldehydes is no longer limited to the classical Vilsmeier-Haack reaction. For routine, large-scale synthesis of simple para-substituted benzaldehydes where high yields and mild conditions are paramount, the Rieche formylation using TiCl₄ and Cl₂CHOMe offers a superior alternative .[6] Its high efficiency and operational simplicity at low temperatures make it an excellent choice for general applications.

When precise regiocontrol is necessary, particularly for the synthesis of ortho-formylated or sterically congested products, organolithium-based methods are unmatched . Despite the requirement for stringent anhydrous and anaerobic conditions, the ability to direct formylation to a specific site provides invaluable synthetic utility.

The Duff and DMSO-based methods, while interesting from a chemical perspective, generally offer lower yields and require more forcing conditions, limiting their practical application to niche substrates where other methods have failed.

Ultimately, the choice of reagent depends on a careful analysis of the substrate's functional groups, the desired regiochemistry, and the scale of the reaction. By understanding the causality behind each method, researchers can move beyond traditional protocols and select the most efficient and elegant solution for their synthetic challenges.

References

  • Ramos-Tomillero, I., Paradís-Bas, M., de Pinho Ribeiro Moreira, I., Bofill, J., Nicolás, E., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409-5422. [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

  • MDPI. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. [Link]

  • Takeda, K., et al. (2015). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]

  • Carril, M., et al. (2007). Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • ResearchGate. (n.d.). Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. Retrieved from [Link]

  • Oda, H., et al. (2017). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Nature Communications. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Kumar, S., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances. [Link]

  • Gao, B., & Zhu, J.-L. (2008). 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E. [Link]

  • Gucky, T., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules. [Link]

  • ResearchGate. (n.d.). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of paradimethylaminobenzaldehyde. CN103694125A.
  • RSC Publishing. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Ma, X., et al. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO as formyl source. Journal of Chemical Sciences. [Link]

  • Semantic Scholar. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • Organic Syntheses. (n.d.). MESITALDEHYDE. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Harvard University. (n.d.). Organolithium Reagents. [Link]

  • Peters, B. K., et al. (2017). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Journal of the American Chemical Society. [Link]

  • PubMed. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1997). Carbonylation of various organolithium reagents. A novel approach to heterocycles via intramolecular trapping of aromatic acyllithiums. [Link]

  • ACS Omega. (2016). The Formylation of N,N‑Dimethylcorroles. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Formyl-n,n-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Due to the absence of a dedicated SDS for 4-Formyl-n,n-dimethylbenzamide, a thorough risk assessment necessitates an evaluation of its constituent chemical moieties: an aromatic aldehyde and a tertiary benzamide. Based on data from closely related structures, the primary anticipated hazards include:

  • Oral Toxicity: Compounds of this class are often harmful if swallowed.[1]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact with eyes is expected to cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[1][2]

It is imperative to handle this compound with the assumption that it possesses these hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is non-negotiable. The selection of appropriate PPE is critical to mitigate the risks of exposure during handling.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification & Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect the eyes from dust and potential splashes.
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a heightened risk of splashing, providing full-face protection.
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for handling powdered chemicals. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
Laboratory CoatA long-sleeved lab coat is essential to protect skin and personal clothing from accidental contamination.
Respiratory Protection NIOSH-Approved RespiratorThe use of a respirator should be determined by a site-specific risk assessment. If there is a potential for generating and inhaling dust, particularly when handling the powder outside of a certified chemical fume hood, a respirator is recommended.

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step guide outlines the essential procedures for handling 4-Formyl-n,n-dimethylbenzamide.

Engineering Controls: Creating a Safe Workspace
  • Ventilation: All handling of 4-Formyl-n,n-dimethylbenzamide powder should be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Weighing: When weighing the compound, use a ventilated balance enclosure or perform the task within the fume hood to contain any airborne powder.

Procedural Controls: Best Practices in Action
  • Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • If required by your risk assessment, put on a NIOSH-approved respirator, ensuring a proper fit.

    • Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves overlap the cuffs of the lab coat.

  • Handling the Compound:

    • To minimize dust generation, handle the solid form with care. Use a spatula or scoop for transfers.

    • Keep the container of 4-Formyl-n,n-dimethylbenzamide closed when not in use.

  • Doffing PPE:

    • Remove gloves first by peeling them away from the cuff, turning them inside out to contain any contaminants.

    • Remove the lab coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your clothes.

    • Remove safety goggles.

    • If a respirator was used, it should be removed last.

    • Immediately wash your hands thoroughly with soap and water after removing all PPE.

Visualizing the Handling Workflow

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Compound cluster_doffing Doffing PPE prep_ppe Inspect and gather all necessary PPE prep_workspace Designate and prepare handling area in fume hood prep_ppe->prep_workspace don_coat 1. Don Lab Coat prep_workspace->don_coat don_goggles 2. Don Safety Goggles don_coat->don_goggles don_respirator 3. Don Respirator (if required) don_goggles->don_respirator don_gloves 4. Don Nitrile Gloves don_respirator->don_gloves handle_weigh Weigh in ventilated enclosure or fume hood don_gloves->handle_weigh handle_transfer Transfer using spatula to minimize dust handle_weigh->handle_transfer handle_close Keep container closed when not in use handle_transfer->handle_close doff_gloves 1. Remove Gloves (inside out) handle_close->doff_gloves doff_coat 2. Remove Lab Coat doff_gloves->doff_coat doff_goggles 3. Remove Goggles doff_coat->doff_goggles doff_respirator 4. Remove Respirator (if used) doff_goggles->doff_respirator doff_wash 5. Wash Hands Thoroughly doff_respirator->doff_wash

Caption: Step-by-step workflow for the safe handling of 4-Formyl-n,n-dimethylbenzamide.

Spill and Waste Management: A Plan for the Unexpected

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Containment: For small spills within a fume hood, prevent the spread of the powder. Do not use a dry cloth or create dust clouds.

  • Cleanup: Gently cover the spill with an inert absorbent material. Carefully scoop the material into a clearly labeled, sealable container for hazardous waste. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

  • Chemical Waste: All solid 4-Formyl-n,n-dimethylbenzamide waste and any solutions containing this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or disposable lab coats, that are contaminated with 4-Formyl-n,n-dimethylbenzamide must also be disposed of as hazardous waste.

  • Procedure:

    • Collect all waste in a designated, properly labeled hazardous waste container.

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[3] Never dispose of this compound down the drain or in the regular trash.[3]

Decision-Making for PPE Selection

action_node action_node start Start: Handling 4-Formyl-n,n-dimethylbenzamide is_splash_risk Significant splash risk? start->is_splash_risk ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_splash_risk->ppe_standard No add_faceshield Add Face Shield is_splash_risk->add_faceshield Yes is_dust_risk Risk of inhaling dust? add_respirator Add NIOSH-Approved Respirator is_dust_risk->add_respirator Yes final_ppe Final PPE Ensemble is_dust_risk->final_ppe No ppe_standard->is_dust_risk add_faceshield->ppe_standard add_respirator->final_ppe

Caption: Decision tree for selecting the appropriate level of PPE.

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate 4-Formyl-n,n-dimethylbenzamide into their workflows, fostering a culture of safety and scientific excellence.

References

  • Chem Service. (2016). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.